FXIIa-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N4O6 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17) |
InChI Key |
GXCOGKWQJNUZFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of FXIIa-IN-3: A Novel Anticoagulant Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of anticoagulant therapy is continually evolving, with a significant focus on developing safer and more effective agents that can prevent thrombosis without increasing the risk of bleeding. A promising target in this endeavor is Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation. Inhibition of FXIIa has been shown to reduce thrombus formation in preclinical models without impairing hemostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FXIIa-IN-3, a potent and selective small molecule inhibitor of FXIIa.
Discovery of this compound
This compound, also referred to as Compound 8, was identified through a focused library screening of triazole and triazole-like analogs.[1] This discovery effort aimed to identify novel, potent, and selective inhibitors of human FXIIa. An initial screening of 18 compounds at a concentration of 200 μM revealed that four molecules, compounds 7, 8, 9, and 10, exhibited significant inhibition of FXIIa.[1]
Subsequent dose-response studies identified compound 8 (this compound) as the most potent inhibitor from this initial series, with a half-maximal inhibitory concentration (IC50) of 45 ± 3 nM.[1] Further structure-activity relationship (SAR) studies were conducted, leading to the synthesis of additional analogs to optimize the inhibitory activity and selectivity.
Quantitative Biological Data
The inhibitory potency and selectivity of this compound and its analogs were evaluated against FXIIa and other related serine proteases. The key quantitative data are summarized in the tables below.
| Compound | FXIIa IC50 (nM)[1] |
| This compound (8) | 45 ± 3 |
| 7 | 1100 ± 100 |
| 9 | 240 ± 10 |
| 10 | 830 ± 50 |
Table 1: Inhibitory Potency of Initial Triazole-Based Compounds against Human FXIIa.
Following the initial screen, a second generation of analogs was synthesized. Among these, compound 22 demonstrated high potency and selectivity.
| Compound | FXIIa IC50 (nM)[1] | Thrombin IC50 (nM)[1] | FXIa IC50 (µM)[2] |
| 22 | 32 | 300 | >50 |
Table 2: Inhibitory Potency and Selectivity of a Key Analog.
Synthesis Pathway of this compound (Compound 8)
The synthesis of this compound (Compound 8) and its analogs was accomplished through a multi-step synthetic route. A general scheme for the synthesis of the triazole-based inhibitors is provided below. The synthesis of a key intermediate, a substituted aniline, is followed by its conversion to an isothiocyanate, which then undergoes cyclization with an appropriate amine to form the triazole core. Subsequent acylation yields the final products.
Caption: Generalized synthesis pathway for triazole-based FXIIa inhibitors.
Experimental Protocols
General Procedure for the Synthesis of Triazole-Based Inhibitors
The detailed synthetic procedures are described in the source publication.[1] A representative protocol involves the following key steps:
-
Reduction of the Nitro Group: The starting substituted nitrobenzene is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Formation of the Isothiocyanate: The resulting aniline is treated with thiophosgene in a suitable solvent to yield the isothiocyanate intermediate.
-
Triazole Ring Formation: The isothiocyanate is reacted with an appropriate amine in a cyclization reaction to form the substituted triazole core.
-
Final Acylation: The triazole intermediate is then acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) to afford the final inhibitor.
Purification of the final compounds is typically achieved by column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
FXIIa Inhibition Assay
The inhibitory activity of the synthesized compounds against human FXIIa is determined using a chromogenic substrate assay.[1]
-
Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl at pH 7.4.
-
Enzyme and Substrate: Purified human FXIIa and a specific chromogenic substrate for FXIIa are used.
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with human FXIIa in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the FXIIa chromogenic inhibition assay.
FXIIa Signaling Pathway and Mechanism of Inhibition
FXIIa plays a crucial role in the intrinsic pathway of coagulation and the kallikrein-kinin system. Its inhibition is a key therapeutic strategy for preventing thrombosis without affecting normal hemostasis.
Caption: Role of FXIIa in coagulation and inflammation, and the point of inhibition by this compound.
This compound acts as a direct inhibitor of the enzymatic activity of FXIIa. By binding to the active site of the enzyme, it prevents the conversion of its natural substrates, Factor XI and prekallikrein, to their active forms. This blockade of FXIIa activity effectively halts the amplification of the intrinsic coagulation cascade and the production of the pro-inflammatory mediator bradykinin, thereby providing a dual antithrombotic and anti-inflammatory effect.
Conclusion
This compound represents a significant advancement in the development of novel anticoagulants. Its discovery through a targeted screening approach and subsequent optimization has yielded a potent and selective inhibitor of FXIIa. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are focused on the discovery of safer and more effective antithrombotic therapies. Further preclinical and clinical evaluation of this compound and its analogs is warranted to fully assess their therapeutic potential.
References
The Role of FXIIa Inhibitors in the Contact Activation Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Factor XIIa (FXIIa) is a serine protease that sits at the apex of the contact activation pathway, a key cascade in the initiation of the intrinsic coagulation pathway and the pro-inflammatory kinin-kallikrein system. Its unique position makes it a compelling therapeutic target for the development of novel antithrombotic agents that do not carry the bleeding risks associated with current anticoagulants. While a specific inhibitor designated "FXIIa-IN-3" is not documented in publicly available scientific literature, this guide provides an in-depth overview of the contact activation pathway, the rationale for FXIIa inhibition, and the general characteristics, data, and experimental protocols associated with the development of FXIIa inhibitors.
The Contact Activation Pathway: A Dual Role in Coagulation and Inflammation
The contact activation system is initiated when the zymogen Factor XII (FXII) comes into contact with negatively charged surfaces, leading to its auto-activation into the active enzyme FXIIa.[1][2] This event triggers two distinct downstream cascades:
-
The Intrinsic Coagulation Pathway: FXIIa activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX). This ultimately leads to the generation of thrombin and the formation of a fibrin clot.[2][3]
-
The Kinin-Kallikrein System: FXIIa also activates prekallikrein to kallikrein. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory mediator, bradykinin.[4][5]
Individuals with a deficiency in FXII do not exhibit bleeding disorders, suggesting that the contact activation pathway is not essential for normal hemostasis.[1][4] However, studies have shown that FXIIa plays a significant role in pathological thrombus formation.[1][6] This dichotomy makes FXIIa an attractive target for developing antithrombotic therapies with a potentially wider safety margin than existing anticoagulants that often interfere with essential hemostatic processes.[1][4]
Signaling Pathway of Contact Activation
FXIIa Inhibitors: A New Frontier in Anticoagulation
The development of FXIIa inhibitors is an active area of research, with various modalities being explored, including small molecules, antibodies, and peptides.[4][7][8] The primary goal is to achieve potent and selective inhibition of FXIIa to prevent thrombosis without causing bleeding.
Quantitative Data for FXIIa Inhibitors
A comprehensive dataset is crucial for the evaluation and comparison of novel FXIIa inhibitors. The following tables summarize the typical quantitative data presented for such compounds, using hypothetical data for a generic inhibitor, "Compound X," for illustrative purposes.
Table 1: In Vitro Potency and Selectivity of Compound X
| Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. FXIIa |
| FXIIa | 10 | 5 | - |
| Thrombin | >10,000 | >5,000 | >1000-fold |
| FXa | >10,000 | >5,000 | >1000-fold |
| FXIa | 500 | 250 | 50-fold |
| Plasma Kallikrein | 200 | 100 | 20-fold |
Table 2: In Vitro Plasma Clotting Assays for Compound X
| Assay | EC2x (µM) |
| Activated Partial Thromboplastin Time (aPTT) | 1.5 |
| Prothrombin Time (PT) | >100 |
Table 3: Pharmacokinetic Properties of Compound X in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t1/2) | 2.5 hours | 4.0 hours |
| Clearance (CL) | 10 mL/min/kg | - |
| Volume of Distribution (Vd) | 1.5 L/kg | - |
| Bioavailability (F) | - | 30% |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of FXIIa inhibitors. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency (IC50) of an inhibitor against FXIIa and its selectivity against other serine proteases.
Methodology:
-
Human β-FXIIa is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate specific for FXIIa (e.g., S-2302).
-
The rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Selectivity is determined by performing similar assays with other coagulation enzymes such as thrombin, FXa, FXIa, and plasma kallikrein.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant effect of an inhibitor on the intrinsic pathway of coagulation in plasma.
Methodology:
-
Pooled normal human plasma is incubated with various concentrations of the test inhibitor.
-
An aPTT reagent (containing a surface activator like silica and phospholipids) is added to the plasma-inhibitor mixture and incubated.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of the inhibitor required to double the baseline clotting time (EC2x) is determined.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Mice)
Objective: To evaluate the antithrombotic efficacy of an inhibitor in a living organism.
Methodology:
-
The test inhibitor or vehicle is administered to mice (e.g., via intravenous or oral route).
-
The mice are anesthetized, and the carotid artery is surgically exposed.
-
A filter paper saturated with ferric chloride (FeCl3) is applied to the adventitial surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.
-
Blood flow in the carotid artery is monitored using a Doppler flow probe.
-
The time to vessel occlusion is recorded. A significant prolongation of the time to occlusion in the inhibitor-treated group compared to the vehicle group indicates antithrombotic efficacy.
Experimental Workflow for In Vivo Thrombosis Model
Conclusion
The inhibition of FXIIa represents a highly promising strategy for the development of safer and more effective antithrombotic therapies. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel FXIIa inhibitor. A thorough characterization of potency, selectivity, pharmacokinetic properties, and in vivo efficacy is essential for advancing new candidates towards clinical development and ultimately addressing the unmet medical need for safer anticoagulants.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XII - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.unamur.be [researchportal.unamur.be]
- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties of FXIIa-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
FXIIa-IN-3 is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation. This document provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and visualizes its role in the context of the intrinsic coagulation cascade and the broader drug discovery process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticoagulants.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₄O₆ | [1] |
| Molecular Weight | 336.30 g/mol | Calculated |
| CAS Number | 3046390-69-3 | [2] |
| Appearance | White to off-white solid | Typical for purified small molecules |
| Melting Point | Not available |
Table 2: In Vitro Activity and Storage of this compound
| Property | Value | Source |
| IC₅₀ (FXIIa) | 0.045 µM (45 nM) | [3] |
| Selectivity | Selective over FXIa, FXa, and FIXa | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for creating stock solutions of small molecule inhibitors.[4][5] |
| PBS (Phosphate-Buffered Saline) | Likely low solubility | Many organic small molecules exhibit limited solubility in aqueous buffers like PBS.[4][5] |
| Water | Not available |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. While specific protocols for this exact molecule are not publicly available, the following represent standard and widely accepted methods in the field.
Determination of IC₅₀ (FXIIa Chromogenic Assay)
The half-maximal inhibitory concentration (IC₅₀) of this compound against FXIIa can be determined using a chromogenic substrate assay.[6][7]
Principle: Activated Factor XII (FXIIa) cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIIa activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced.
Materials:
-
Human FXIIa (purified)
-
Chromogenic substrate specific for FXIIa (e.g., S-2302)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a carrier protein like BSA)[8]
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute human FXIIa to a working concentration in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Dissolve the chromogenic substrate in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the FXIIa solution to each well.
-
Add an equal volume of the different concentrations of this compound to the wells. Include control wells with assay buffer and DMSO (vehicle control) instead of the inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of FXIIa inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Solubility Assessment
The solubility of a compound is a critical parameter in drug discovery. Both kinetic and thermodynamic solubility assays are commonly employed.
This high-throughput method provides a rapid assessment of a compound's solubility.[1][9][10]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., PBS). The formation of a precipitate is detected, often by nephelometry (light scattering) or UV absorbance after filtration.
Materials:
-
This compound (as a solid)
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates
-
96-well UV-compatible plates
-
Nephelometer or UV/Vis microplate reader
Procedure (Turbidimetric Method):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final compound concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[11][12]
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the supernatant is then determined after removing the undissolved solid.
Materials:
-
This compound (as a solid)
-
Solvent of interest (e.g., DMSO, water, PBS)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the peak area to a standard curve of known concentrations.
Mandatory Visualizations
Signaling Pathway: Intrinsic Pathway of Coagulation
The following diagram illustrates the role of Factor XIIa in initiating the intrinsic pathway of blood coagulation.
Caption: Intrinsic pathway of coagulation initiated by Factor XIIa.
Experimental Workflow: IC₅₀ Determination
The following diagram outlines the workflow for determining the IC₅₀ of an inhibitor against FXIIa.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Anticoagulant Drug Discovery Pipeline
This diagram provides a simplified overview of the stages involved in the discovery and development of a novel anticoagulant like this compound.[8][13][14][15][16]
Caption: A simplified anticoagulant drug discovery pipeline.
Conclusion
This compound is a promising preclinical candidate for the development of a novel anticoagulant therapy. Its high potency and selectivity for Factor XIIa suggest a potential for a safer therapeutic profile with a reduced risk of bleeding compared to current anticoagulants. This technical guide summarizes the key physicochemical properties and provides standardized experimental protocols relevant to its characterization. The provided visualizations offer a clear context for its mechanism of action and the broader drug development landscape. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance its development towards clinical applications.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FXIIa-IN-3_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. coachrom.com [coachrom.com]
- 7. Practical application of a chromogenic FXIIa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. Portico [access.portico.org]
- 14. Advances in oral anticoagulation therapy - What's in the pipeline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioflorida.com [bioflorida.com]
An In-depth Technical Guide on the Inhibition of Factor XIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inhibitory mechanisms and quantitative analysis of Factor XIIa (FXIIa) inhibitors, crucial molecules in the development of novel antithrombotic therapies. As the intrinsic pathway of coagulation is initiated by FXIIa, its inhibition presents a promising strategy for preventing thrombosis without the adverse bleeding risks associated with conventional anticoagulants. This document details the inhibitory constants (IC50 and Ki) of representative FXIIa inhibitors, the experimental protocols for their determination, and the relevant signaling pathways.
Quantitative Inhibitor Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for selected FXIIa inhibitors. These values are critical for assessing the potency and binding affinity of the inhibitors.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity |
| Inhibitor 1 | FXIIa | 29.8 ± 5.6 | Not Reported | >2-fold over FXa, >7-fold over APC, >13-fold over thrombin, FIXa, and FXIa[1] |
| 225006 | FXIIa | 7.9 | Not Reported | Selective over FXa and XIa (>30 µM)[2] |
| Z1225120358 | FXIIa | 0.93 | Not Reported | Not Reported[3] |
| Z45287215 | FXIIa | 0.78 | Not Reported | Not Reported[3] |
| Z30974175 | FXIIa | 0.87 | Not Reported | Not Reported[3] |
| Z146790068 | FXIIa | 1.3 | Not Reported | Not Reported[3] |
| Corn Trypsin Inhibitor (CTI) | FXIa | Not Reported | 8.1 ± 0.3 | Strong inhibitor of FXIIa[4][5] |
Experimental Protocols
Determination of IC50 for FXIIa Inhibitors
The IC50 value, representing the concentration of an inhibitor required to reduce the enzymatic activity of FXIIa by 50%, is a key parameter in drug discovery. A common method for its determination is a chromogenic substrate hydrolysis assay.[1]
Materials:
-
Human α-FXIIa
-
Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[3]
-
Test inhibitors at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)[5]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the FXIIa enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. A control well with no inhibitor is also prepared.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 37°C).[5]
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.[3]
-
Monitor the release of the chromophore (e.g., p-nitroaniline, pNA) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.[3][5]
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]
Determination of the Inhibitory Constant (Ki)
The inhibitory constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to its target enzyme. For competitive inhibitors, the Ki can be determined from the IC50 value or through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations.
Procedure (Michaelis-Menten Kinetics):
-
Perform the chromogenic assay as described for the IC50 determination, but with multiple concentrations of both the substrate and the inhibitor.[5]
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten plot (reaction rate vs. substrate concentration) for each inhibitor concentration.
-
Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the kinetic parameters Vmax, KM, and Ki.[5] For a competitive inhibitor, the Ki can be calculated from the apparent KM values obtained at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The Intrinsic Pathway of Coagulation
The following diagram illustrates the initiation of the intrinsic pathway of blood coagulation, highlighting the central role of Factor XIIa.
Caption: Initiation of the intrinsic coagulation cascade by contact activation of Factor XII.
General Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of an inhibitor.
Caption: A generalized workflow for the determination of an inhibitor's IC50 value.
Kallikrein-Kinin System Activation
FXIIa also plays a crucial role in the activation of the kallikrein-kinin system, which is involved in inflammation and vasodilation.
Caption: Activation of the Kallikrein-Kinin system by Factor XIIa.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of corn trypsin inhibitor and inhibiting antibodies for FXIa and FXIIa on coagulation of plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Selectivity Profile of a Representative Factor XIIa Inhibitor
This technical guide provides a detailed overview of the selectivity profile of a representative small molecule inhibitor of Factor XIIa (FXIIa). The information is intended for researchers, scientists, and drug development professionals working on novel anticoagulants. FXIIa is a key enzyme in the contact activation pathway of coagulation, and its inhibition is a promising therapeutic strategy for thrombosis with a potentially lower risk of bleeding compared to current anticoagulants.
Selectivity Profile of a Representative FXIIa Inhibitor
The following table summarizes the inhibitory activity of a representative FXIIa inhibitor against a panel of serine proteases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Target Enzyme | IC50 (μM) | Fold Selectivity vs. FXIIa |
| Factor XIIa | 29.8 ± 5.6 | - |
| Factor Xa | 57.0 ± 10 | ~2 |
| Thrombin | >400 | >13 |
| Factor IXa | >400 | >13 |
| Factor XIa | >400 | >13 |
| Activated Protein C (APC) | >200 | >7 |
Data synthesized from a study on a novel amidine-containing FXIIa inhibitor[1].
The data demonstrates that this inhibitor is most potent against FXIIa, with significantly less activity against other key coagulation factors such as thrombin, FIXa, and FXIa, as well as the anticoagulant enzyme, activated protein C[1]. The modest selectivity over FXa suggests that further optimization may be required to improve the inhibitor's specificity.
Experimental Methodologies
2.1. Chromogenic Substrate Hydrolysis Assay for FXIIa Inhibition
This biochemical assay is used to determine the direct inhibitory activity of a compound against purified FXIIa.
-
Principle: The assay measures the ability of FXIIa to cleave a synthetic chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA). The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
-
Protocol:
-
Purified human FXIIa is incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-buffered saline) at 37°C.
-
After a pre-incubation period to allow for inhibitor-enzyme binding, the chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) is added to initiate the reaction[2][3].
-
The absorbance of the released pNA is measured over time at 405 nm using a microplate reader[4][5].
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2.2. Plasma Clotting Assays
These assays assess the anticoagulant activity of the inhibitor in a more physiologically relevant environment, such as human plasma.
-
Activated Partial Thromboplastin Time (APTT) Assay:
-
Principle: The APTT assay measures the time it takes for a clot to form in plasma after the activation of the intrinsic and common pathways of coagulation. FXIIa is a key initiator of the intrinsic pathway.
-
Protocol:
-
Human plasma is incubated with the test inhibitor at various concentrations.
-
An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to the plasma and incubated.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer. An increase in clotting time indicates inhibition of the intrinsic pathway.
-
-
-
Prothrombin Time (PT) Assay:
-
Principle: The PT assay measures the time it takes for a clot to form in plasma after the activation of the extrinsic and common pathways of coagulation. This assay is used to assess the inhibitor's effect on factors outside the intrinsic pathway.
-
Protocol:
-
Human plasma is incubated with the test inhibitor.
-
Clotting is initiated by the addition of a mixture of tissue factor and calcium chloride.
-
The time to clot formation is measured. A minimal effect on PT suggests selectivity for the intrinsic pathway.
-
-
Signaling Pathways and Experimental Workflows
3.1. The Intrinsic Coagulation Cascade and FXIIa Inhibition
The following diagram illustrates the intrinsic pathway of the coagulation cascade and highlights the central role of Factor XIIa.
Caption: Intrinsic coagulation cascade showing FXIIa activation and inhibition.
3.2. Workflow for a Chromogenic Substrate Assay
The diagram below outlines the key steps in a typical chromogenic substrate assay used to determine the inhibitory activity of a compound against FXIIa.
Caption: Workflow of a chromogenic assay for FXIIa inhibitor screening.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XII truncation accelerates activation in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation factor XII protease domain crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. abcam.com [abcam.com]
Foundational Research on FXIIa Inhibition for Hereditary Angioedema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for a specific compound designated "FXIIa-IN-3". This guide utilizes data from representative Factor XIIa (FXIIa) inhibitors, including the clinical-stage monoclonal antibody Garadacimab (CSL312) and illustrative small molecules, to provide a comprehensive technical overview of the foundational research in this therapeutic area.
Executive Summary
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The underlying pathophysiology in most HAE types involves the dysregulation of the plasma kallikrein-kinin system, leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1] Activated Factor XII (FXIIa) is the primary initiator of this cascade.[2] Consequently, the inhibition of FXIIa presents a compelling therapeutic strategy to prevent HAE attacks at their origin. This document provides a technical guide on the foundational research of FXIIa inhibitors for HAE, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biological and experimental pathways.
The Role of FXIIa in Hereditary Angioedema
The contact activation system is initiated when inactive Factor XII (FXII) binds to negatively charged surfaces, leading to its auto-activation into FXIIa.[2] FXIIa then cleaves prekallikrein to plasma kallikrein, which in turn liberates bradykinin from high-molecular-weight kininogen (HMWK).[3] In HAE patients with C1-esterase inhibitor (C1-INH) deficiency or dysfunction, this process is insufficiently controlled, leading to excessive bradykinin generation and subsequent angioedema.[1] Targeting FXIIa offers a prophylactic approach by preventing the initiation of this pathological cascade.
Signaling Pathway in Hereditary Angioedema
The following diagram illustrates the central role of FXIIa in the kallikrein-kinin system and the production of bradykinin.
Quantitative Data for Representative FXIIa Inhibitors
The following tables summarize key in vitro and in vivo data for representative FXIIa inhibitors. Garadacimab (CSL312) is a monoclonal antibody, while "Molecule V8" is a representative small molecule inhibitor.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | Assay | IC50 | Selectivity vs. FXa | Reference |
|---|---|---|---|---|---|---|
| Garadacimab (CSL312) | Monoclonal Antibody | Human FXIIa | Kallikrein Activation | Potent Inhibition (specific IC50 not published) | High | [4] |
| Molecule V8 | Small Molecule | Human FXIIa | Chromogenic | 0.18 ± 0.1 µM | 72-fold |[5] |
Table 2: Pharmacokinetic Parameters (Illustrative)
| Compound | Species | Administration | Bioavailability | Half-life (t½) | Reference |
|---|---|---|---|---|---|
| Garadacimab (CSL312) | Cynomolgus Monkey | Subcutaneous | ~53% | Not specified | [4] |
| Garadacimab (CSL312) | Human | Subcutaneous | ~50% | Not specified |[4] |
Experimental Protocols
Detailed methodologies for the foundational assessment of FXIIa inhibitors are provided below.
In Vitro FXIIa Chromogenic Substrate Assay
Objective: To determine the direct inhibitory activity of a test compound on purified human FXIIa.
Principle: FXIIa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to FXIIa activity.
Materials:
-
Purified human FXIIa
-
Chromogenic FXIIa substrate (e.g., H-D-CHA-Gly-Arg-pNA)[6]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.9
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound and create a serial dilution series in the assay buffer.
-
In a 96-well plate, add 10 µL of each concentration of the test compound or vehicle control.
-
Add 80 µL of assay buffer containing a pre-determined concentration of human FXIIa to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Ex Vivo Plasma Kallikrein Activation Assay
Objective: To assess the ability of a test compound to inhibit FXIIa-mediated activation of prekallikrein to kallikrein in a plasma environment.
Principle: Exogenous FXIIa is added to human plasma to initiate the conversion of endogenous prekallikrein to kallikrein. The activity of the generated kallikrein is then measured using a specific chromogenic substrate.
Materials:
-
Pooled normal human citrate plasma
-
Human FXIIa
-
Kallikrein chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[7][8]
-
Test compound
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
Dispense 5 µL of each compound dilution or vehicle control into wells of a 96-well plate.
-
Add 45 µL of pooled normal human plasma to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of human FXIIa solution to initiate prekallikrein activation.
-
Incubate the mixture for 30 minutes at 37°C.[9]
-
Add 25 µL of kallikrein chromogenic substrate to each well.
-
Measure the absorbance at 405 nm in kinetic mode for 30 minutes at 37°C.
-
Calculate the reaction rates and determine the IC50 of the inhibitor as described in Protocol 4.1.
Ex Vivo Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of an FXIIa inhibitor on the intrinsic pathway of coagulation.
Principle: The aPTT assay measures the time it takes for plasma to clot after the addition of a contact activator (which activates FXII) and calcium. Inhibition of FXIIa will prolong the clotting time.[10]
Materials:
-
Pooled normal human citrate plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[11]
-
Calcium chloride (CaCl₂) solution (e.g., 0.025 M)
-
Test compound
-
Coagulometer
Procedure:
-
Pre-warm plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Pipette 50 µL of plasma into a coagulometer cuvette.
-
Add 5 µL of the test compound at various concentrations or vehicle control.
-
Incubate the plasma-inhibitor mixture for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C (activation time).[11]
-
Initiate coagulation by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will automatically start a timer and record the time to clot formation in seconds.
-
Plot the clotting time against the inhibitor concentration to determine the dose-dependent anticoagulant effect.
In Vivo Bradykinin-Mediated Vascular Permeability Assay (Miles Assay)
Objective: To assess the efficacy of an FXIIa inhibitor in preventing bradykinin-induced vascular leakage in an animal model.
Principle: Evans blue dye, which binds to serum albumin, is injected intravenously. A pro-inflammatory agent (e.g., a contact activator or bradykinin) is injected intradermally to induce localized vascular permeability. The amount of dye that extravasates into the tissue is a measure of vascular leak and can be quantified.[12]
Materials:
-
C1-inhibitor deficient mice (a model for HAE) or wild-type mice.
-
Test compound (FXIIa inhibitor).
-
Evans blue dye solution (e.g., 1% in sterile saline).
-
Bradykinin or a suitable contact activator (e.g., dextran sulfate).
-
Anesthetic (e.g., ketamine/xylazine).
-
Formamide for dye extraction.
-
Spectrophotometer.
Procedure:
-
Administer the FXIIa inhibitor or vehicle control to the mice via the desired route (e.g., intravenous, subcutaneous) at a pre-determined time before the challenge.
-
Anesthetize the mice.
-
Inject Evans blue dye solution intravenously (e.g., via the tail vein).[12]
-
After a short circulation time (e.g., 5-10 minutes), perform intradermal injections of bradykinin or a contact activator at defined sites on the shaved dorsal skin. Inject saline as a negative control.
-
After a defined period (e.g., 30 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.
-
Excise the skin at the injection sites, weigh the tissue, and incubate it in formamide at 55°C for 24-48 hours to extract the Evans blue dye.[13]
-
Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm.
-
Quantify the amount of extravasated dye (µg of dye per mg of tissue) by comparing to a standard curve.
-
Compare the dye extravasation in inhibitor-treated animals to vehicle-treated animals to determine the percent inhibition of vascular permeability.
Visualizing Key Concepts and Workflows
Mechanism of Action of an FXIIa Inhibitor
This diagram illustrates how an FXIIa inhibitor intervenes in the HAE cascade.
Experimental Workflow for FXIIa Inhibitor Development
The following workflow outlines the typical preclinical evaluation process for a novel FXIIa inhibitor.
Conclusion
The foundational research targeting FXIIa provides a strong rationale for its inhibition as a prophylactic treatment for Hereditary Angioedema. By acting at the apex of the contact activation cascade, FXIIa inhibitors have the potential to prevent the excessive bradykinin production that drives angioedema attacks. The experimental protocols and data presented in this guide offer a framework for the preclinical evaluation of novel FXIIa inhibitors like the conceptual "this compound". Further research and clinical development, as exemplified by agents like Garadacimab, will continue to refine our understanding and application of this promising therapeutic strategy.
References
- 1. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 2. Hereditary Angioedema: The Clinical Picture of Excessive Contact Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/pharmacodynamic modeling for dose selection for the first‐in‐human trial of the activated Factor XII inhibitor garadacimab (CSL312) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. SPECTROZYME® FXIIa, chromogenic substrate for FXIIa assays [loxo.de]
- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. coachrom.com [coachrom.com]
- 9. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. linear.es [linear.es]
- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of a Representative FXIIa Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of the coagulation cascade.[1][2][3] Its activation triggers a series of enzymatic reactions leading to the formation of fibrin and subsequent blood clot formation.[1][4] Notably, deficiency in FXII does not lead to spontaneous bleeding, making FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider safety margin compared to traditional therapies.[5][6] This document provides detailed protocols for the in vitro characterization of a representative inhibitor of FXIIa, referred to as the "test compound." The described assays are fundamental for determining the potency, selectivity, and mechanism of action of potential FXIIa inhibitors.
Signaling Pathway: The Intrinsic Coagulation Cascade
The intrinsic pathway is initiated by the contact activation of Factor XII to FXIIa.[1][7] FXIIa then activates Factor XI to FXIa, which in turn activates Factor IX.[1] This cascade ultimately leads to the activation of Factor X and the generation of thrombin, which converts fibrinogen to fibrin, forming a clot.[1][8] Inhibition of FXIIa effectively blocks this signaling cascade.
Figure 1: The intrinsic pathway of the coagulation cascade, highlighting the inhibitory action of the test compound on Factor XIIa.
Experimental Protocols
Direct FXIIa Chromogenic Assay for IC50 Determination
This assay quantifies the direct inhibition of human FXIIa by measuring the residual enzyme activity through the hydrolysis of a chromogenic substrate.[5]
Experimental Workflow:
Figure 2: Workflow for the direct FXIIa chromogenic inhibition assay.
Materials:
-
Human Factor XIIa (final concentration ~5 nM)[8]
-
Chromogenic FXIIa substrate (e.g., S-2302) (final concentration ~200 µM)[8]
-
Assay Buffer: Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a blocking agent like PEG 6000.[5][8]
-
Test compound stock solution in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 2%.[8]
-
In a 96-well plate, add 175 µL of assay buffer to each well.[5]
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of FXIIa solution (stock concentration ~200 nM) to all wells and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.[5]
-
Initiate the reaction by adding 5 µL of the FXIIa chromogenic substrate (stock concentration ~5 mM).[5]
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode for 5-10 minutes at 37°C.
-
Calculate the initial rate of substrate hydrolysis (V) for each concentration of the test compound.
-
Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in a plasma environment.[5]
Materials:
-
Normal human plasma.
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
-
Test compound stock solution in DMSO.
Procedure:
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of human plasma with a small volume of the test compound at various concentrations or vehicle. Incubate for a specified time (e.g., 1-3 minutes) at 37°C.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a further period (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact pathway.
-
Initiate clotting by adding a defined volume of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation.
-
Record the clotting times and analyze the dose-dependent prolongation of aPTT by the test compound. The concentration required to double the clotting time is often reported.[5]
Enzyme Kinetics Assay for Mechanism of Inhibition (MoA)
This assay determines whether the test compound inhibits FXIIa through a competitive, non-competitive, or other mechanism by measuring the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax).
Procedure:
-
Perform the direct FXIIa chromogenic assay as described above.
-
Instead of a single substrate concentration, use a range of substrate concentrations that bracket the Km value.
-
For each substrate concentration, measure the initial reaction rates in the absence and presence of several fixed concentrations of the test compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Plot the initial rates against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax, which will elucidate the mechanism of inhibition.[5]
Data Presentation
The quantitative data generated from these assays should be summarized for clear comparison and interpretation.
Table 1: In Vitro Potency and Selectivity of the Test Compound
| Parameter | Test Compound | Reference Compound |
| FXIIa IC50 (µM) | [Insert Value] | [Insert Value] |
| FXIa IC50 (µM) | >100 | [Insert Value] |
| FXa IC50 (µM) | >100 | [Insert Value] |
| Thrombin IC50 (µM) | >100 | [Insert Value] |
| Plasma Kallikrein IC50 (µM) | [Insert Value] | [Insert Value] |
| Selectivity (fold) vs. FXIa | > [Calculate Value] | [Calculate Value] |
| Selectivity (fold) vs. FXa | > [Calculate Value] | [Calculate Value] |
| Selectivity (fold) vs. Thrombin | > [Calculate Value] | [Calculate Value] |
Data presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for FXIIa.
Table 2: Anticoagulant Activity in Human Plasma
| Assay | Parameter | Test Compound | Reference Compound |
| aPTT | EC1.5x (µM) | [Insert Value] | [Insert Value] |
| Prothrombin Time (PT) | EC1.5x (µM) | >100 | [Insert Value] |
| Thrombin Time (TT) | EC1.5x (µM) | >100 | [Insert Value] |
EC1.5x represents the effective concentration required to prolong the clotting time by 1.5-fold.[5] A selective FXIIa inhibitor is expected to prolong the aPTT without significantly affecting the PT or TT.[5]
Table 3: Enzyme Kinetic Parameters
| Parameter | No Inhibitor | + Test Compound (Conc. X) | + Test Compound (Conc. Y) |
| Km (µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Vmax (mOD/min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Mechanism of Inhibition | - | [e.g., Competitive] | [e.g., Competitive] |
Changes in Km and Vmax in the presence of the inhibitor indicate the mechanism of action. For example, a competitive inhibitor will increase the apparent Km with no change in Vmax.
Conclusion
The protocols and data presentation formats outlined in this application note provide a comprehensive framework for the in vitro evaluation of novel FXIIa inhibitors. By systematically determining the potency, selectivity, and mechanism of action, researchers can effectively identify and advance promising candidates for the development of safer anticoagulant therapies.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the intrinsic pathway of coagulation with a FXII-targeting RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contact activation system - Wikipedia [en.wikipedia.org]
- 8. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromogenic Substrate Assay with a Novel Factor XIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation and the activation of the pro-inflammatory kallikrein-kinin system. Upon contact with negatively charged surfaces, the zymogen Factor XII (FXII) is converted to its active form, FXIIa.[1][2][3] FXIIa then activates Factor XI to FXIa, which further propagates the coagulation cascade, leading to fibrin formation. Simultaneously, FXIIa can activate prekallikrein to kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[2][4]
Given its central role in thrombosis and inflammation without being essential for normal hemostasis, FXIIa has emerged as an attractive therapeutic target for the development of novel anticoagulants and anti-inflammatory agents with a potentially lower risk of bleeding complications.[5][6]
This document provides a detailed protocol for performing a chromogenic substrate assay to determine the activity and inhibition of human Factor XIIa, using a novel inhibitor, referred to herein as FXIIa-IN-3, as an example. This assay is a fundamental tool for the characterization of potential FXIIa inhibitors.
Principle of the Assay
The chromogenic substrate assay for FXIIa is based on the enzymatic activity of FXIIa on a specific synthetic chromogenic substrate. The substrate consists of a short peptide sequence that mimics the natural cleavage site of FXIIa, conjugated to a chromophore, typically p-nitroaniline (pNA). When cleaved by FXIIa, the pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of FXIIa. The inhibitory effect of a compound like this compound is determined by measuring the reduction in FXIIa activity in its presence.
Signaling Pathway
Caption: The Contact Activation Pathway initiated by Factor XIIa.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human Factor XIIa | Enzyme Research Laboratories | HFXIIa 1212a | -20°C or -80°C |
| Chromogenic Substrate for FXIIa (e.g., S-2302) | DiaPharma | DPG-S2302 | 2-8°C |
| Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) | Sigma-Aldrich | T2194, S9888 | Room Temperature |
| This compound | Varies | Varies | As per supplier |
| 96-well microplate, clear, flat-bottom | VWR | 62409-068 | Room Temperature |
| Microplate reader | Molecular Devices | SpectraMax | N/A |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
Note: Equivalent reagents from other suppliers can be used.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 150 mM NaCl in deionized water. Adjust the pH to 7.4.
-
Human Factor XIIa Stock Solution: Reconstitute lyophilized Human Factor XIIa in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Chromogenic Substrate Stock Solution: Reconstitute the chromogenic substrate in deionized water to a stock concentration of 2 mM. Store at 2-8°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Subsequent dilutions should be made in the assay buffer.
Experimental Workflow
Caption: Workflow for the FXIIa chromogenic substrate assay.
Assay Protocol for IC50 Determination of this compound
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells).
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 20 µL of a working solution of Human Factor XIIa (e.g., 5 nM final concentration) to all wells except for the blank. For the blank wells, add 20 µL of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the chromogenic substrate working solution (e.g., 0.5 mM final concentration) to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 20 µL of 50% acetic acid and then read the absorbance at 405 nm.
-
Data Analysis
-
Calculate the Rate of Reaction: For a kinetic assay, determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min). For an endpoint assay, subtract the blank absorbance from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate in the presence of the vehicle control.
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
-
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the chromogenic substrate assay.
Table 1: Determination of this compound IC50
| This compound Concentration (µM) | Rate of Reaction (mOD/min) | % Inhibition |
| 100 | 2.5 | 95.8 |
| 30 | 5.1 | 91.5 |
| 10 | 15.3 | 74.5 |
| 3 | 29.8 | 50.3 |
| 1 | 45.2 | 24.7 |
| 0.3 | 55.6 | 7.3 |
| 0.1 | 58.9 | 1.8 |
| 0 (Vehicle) | 60.0 | 0 |
Table 2: Summary of Inhibitory Activity of this compound
| Parameter | Value |
| IC50 (µM) | ~3.0 |
| Hill Slope | 1.2 |
| R² | 0.995 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a specific "this compound".
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal (high absorbance in blank wells) | Substrate auto-hydrolysis | Prepare fresh substrate solution. Ensure the pH of the assay buffer is correct. |
| Low signal or no enzyme activity | Inactive enzyme | Use a fresh aliquot of FXIIa. Ensure proper storage conditions. |
| Incorrect buffer composition | Verify the pH and salt concentration of the assay buffer. | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes. Ensure proper mixing in the wells. |
| Temperature fluctuations | Ensure the microplate reader maintains a stable temperature. | |
| Inconsistent IC50 values | Inhibitor precipitation | Check the solubility of the inhibitor in the assay buffer. The final DMSO concentration should typically be <1%. |
| Incorrect incubation times | Standardize pre-incubation and reaction times. |
Conclusion
The chromogenic substrate assay is a robust and reliable method for determining the activity of FXIIa and for characterizing the potency of its inhibitors. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers in the field of drug discovery and development targeting the contact activation pathway. Accurate and reproducible data generated from this assay are critical for the advancement of novel therapeutics for thrombotic and inflammatory diseases.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. Contact activation system - Wikipedia [en.wikipedia.org]
- 3. thebloodproject.com [thebloodproject.com]
- 4. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 7. courses.edx.org [courses.edx.org]
FXIIa-IN-3 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction to Factor XIIa (FXIIa) and the Intrinsic Coagulation Pathway
Coagulation Factor XII (FXII) is a plasma protein that, upon activation to its serine protease form, Factor XIIa (FXIIa), initiates the intrinsic pathway of the coagulation cascade. This cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot. The intrinsic pathway is initiated when FXII comes into contact with negatively charged surfaces, triggering its auto-activation. FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX). This ultimately leads to the generation of thrombin, which converts fibrinogen to fibrin, the primary component of a blood clot.[1][2] Due to its role in thrombosis without a critical function in normal hemostasis, FXIIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications.
FXIIa-IN-3: A Selective Inhibitor of Factor XIIa
This compound is a potent and selective small molecule inhibitor of Factor XIIa. Its ability to specifically block the activity of FXIIa makes it a valuable tool for research in thrombosis, inflammation, and other pathological conditions where the intrinsic coagulation pathway is implicated.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₄O₆ | |
| Molecular Weight | 336.29 g/mol | |
| IC₅₀ | 0.045 µM | |
| Solubility in DMSO | >10 mM | |
| Appearance | Solid powder |
Signaling Pathway: The Intrinsic Coagulation Cascade
The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIIa and the point of inhibition by this compound.
Caption: Intrinsic coagulation pathway and inhibition by this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for various in vitro assays.
Materials:
-
This compound powder (MW: 336.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
Protocol:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 3.36 mg of this compound powder using a calibrated analytical balance and transfer it to a clean microcentrifuge tube.
-
Adding DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. When stored properly, the solution is stable for up to one year.[3] For short-term use, an aliquot can be stored at -20°C for a few weeks.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
General Protocol for In Vitro FXIIa Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound using a colorimetric assay with a chromogenic substrate. Researchers should optimize the concentrations of enzyme, substrate, and inhibitor for their specific experimental conditions. In some published studies, similar inhibitors have been tested at concentrations up to 100 µM in plasma clotting assays.[1]
Materials:
-
Purified human Factor XIIa (FXIIa)
-
Chromogenic substrate for FXIIa (e.g., S-2302)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Working Solutions:
-
Dilute the 10 mM this compound stock solution in assay buffer to prepare a series of desired inhibitor concentrations (e.g., from 1 nM to 100 µM). Remember to include a vehicle control (DMSO at the same final concentration as in the inhibitor wells).
-
Prepare a working solution of FXIIa in assay buffer. The final concentration should be optimized to give a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Add the FXIIa working solution to all wells except for the substrate blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow: In Vitro Inhibition Assay
The following diagram illustrates the general workflow for an in vitro FXIIa inhibition assay.
Caption: General workflow for an in vitro FXIIa inhibition assay.
References
Application Note: Determining the Solubility of FXIIa-IN-3 in DMSO and PBS
Audience: Researchers, scientists, and drug development professionals.
Introduction
FXIIa-IN-3 is an inhibitor of Factor XIIa (FXIIa), a serine protease that initiates the intrinsic pathway of the coagulation cascade.[1][2][3][4] The development of FXIIa inhibitors is a promising therapeutic strategy for the prevention of thrombosis without the associated bleeding risks of current anticoagulants.[2][3] Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) is a critical first step in preclinical development.[5] DMSO is frequently used to prepare stock solutions of small molecules, while PBS is a common aqueous buffer used to mimic physiological pH.[5][6][7] This document provides detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
Data Presentation
The following table should be used to summarize the experimentally determined solubility of this compound in DMSO and PBS.
| Solvent | Solubility Type | Method | Concentration (μM) | Temperature (°C) | Notes |
| DMSO | Thermodynamic | Visual Inspection | 25 | ||
| PBS (pH 7.4) | Kinetic | Nephelometry | 37 | ||
| PBS (pH 7.4) | Kinetic | UV Spectroscopy | 37 | ||
| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 37 |
Experimental Protocols
1. Thermodynamic Solubility in DMSO
This protocol determines the maximum concentration of this compound that can be dissolved in DMSO at room temperature.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a small, known amount of this compound and place it in a microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is fully dissolved, add more this compound in small, known increments, vortexing after each addition.
-
Continue this process until a saturated solution is achieved, indicated by the presence of undissolved solid that does not dissolve after further vortexing.
-
The thermodynamic solubility is the highest concentration at which the compound is fully dissolved.
-
2. Kinetic Solubility in PBS (Nephelometry)
This high-throughput method assesses the solubility of a compound when an aqueous buffer is added to a DMSO stock solution.[6][7][8][9]
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plate
-
Nephelometer
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[8]
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8][9]
-
The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a control well containing only DMSO and PBS.
-
3. Kinetic Solubility in PBS (Direct UV Assay)
This method also determines kinetic solubility by measuring the concentration of the compound that remains in solution after dilution with an aqueous buffer.[8]
-
Materials:
-
This compound stock solution in DMSO
-
PBS, pH 7.4
-
96-well filter plate (e.g., with a 0.45 µm filter)
-
UV-compatible 96-well plate
-
UV spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Add PBS to each well to achieve the desired final concentrations.
-
Mix and incubate the plate at a specified temperature for a set time.
-
Filter the solutions through a 96-well filter plate to remove any precipitated compound.[8]
-
Measure the UV absorbance of the filtrate in a UV-compatible plate at the appropriate wavelength for this compound.
-
Calculate the concentration of the dissolved compound based on a standard curve. The kinetic solubility is the highest concentration measured in the filtrate.
-
4. Thermodynamic (Equilibrium) Solubility in PBS (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10]
-
Materials:
-
This compound (solid)
-
PBS, pH 7.4
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 37°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the thermodynamic solubility.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Factor XII - Wikipedia [en.wikipedia.org]
- 2. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of human plasma β–factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor α-XIIa - Creative Enzymes [creative-enzymes.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. rheolution.com [rheolution.com]
- 10. who.int [who.int]
Application Notes and Protocols for In Vivo Formulation and Evaluation of FXIIa-IN-3 in Murine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo formulation of the factor XIIa (FXIIa) inhibitor, FXIIa-IN-3, and its subsequent evaluation in established murine models of thrombosis. The protocols detailed below are intended to offer a standardized methodology for assessing the antithrombotic efficacy and hemostatic safety profile of this compound.
Introduction to FXIIa Inhibition
Factor XIIa is a serine protease that initiates the intrinsic pathway of coagulation.[1][2] Inhibition of FXIIa is a promising antithrombotic strategy, as genetic deficiency or pharmacological inhibition of FXIIa has been shown to protect against thrombosis in various animal models without causing bleeding complications.[3][4] this compound is a small molecule inhibitor of FXIIa. These protocols outline the steps to evaluate its potential in vivo.
In Vivo Formulation of this compound
The successful in vivo evaluation of a small molecule inhibitor like this compound is critically dependent on an appropriate formulation that ensures adequate solubility, stability, and bioavailability. As the specific physicochemical properties of this compound are not publicly available, a general approach for formulating poorly soluble compounds for murine studies is presented.
2.1. Recommended Vehicle for In Vivo Administration
For initial in vivo screening of a poorly soluble compound like this compound, a multi-component vehicle is often employed to enhance solubility. A commonly used and generally well-tolerated vehicle for intravenous (i.v.) or intraperitoneal (i.p.) administration in mice is a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400) .[5]
Table 1: Proposed Vehicle Composition for this compound
| Component | Percentage (v/v) | Purpose |
| N,N-Dimethylacetamide (DMA) | 20% | Strong solubilizing agent |
| Propylene Glycol (PG) | 40% | Co-solvent and viscosity modifier |
| Polyethylene Glycol 400 (PEG-400) | 40% | Co-solvent and solubility enhancer |
2.2. Protocol for Formulation Preparation
-
Preparation of Vehicle: In a sterile container, combine 20% DMA, 40% PG, and 40% PEG-400 by volume.[5] Mix thoroughly until a homogenous solution is formed.
-
Dissolving this compound: Weigh the desired amount of this compound and add it to the prepared vehicle.
-
Solubilization: Vortex the mixture and/or use a sonicator bath to aid in dissolution. Gentle warming (to no more than 40°C) may be applied if necessary, but stability of the compound at elevated temperatures should be considered.
-
Final Preparation: Once fully dissolved, the formulation should be a clear solution. Visually inspect for any particulates. If administered intravenously, the final solution must be sterile-filtered through a 0.22 µm syringe filter.
Note: It is crucial to first determine the maximum tolerated dose of the vehicle alone in a small cohort of animals to ensure that any observed effects are due to the compound and not the vehicle.
Murine Models for Efficacy and Safety Assessment
3.1. Ferric Chloride-Induced Carotid Artery Thrombosis Model (Efficacy)
This widely used model assesses the ability of an antithrombotic agent to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.[6][7]
3.1.1. Experimental Protocol
-
Animal Preparation: Anesthetize an 8-12 week old C57BL/6 mouse.[7] Place the mouse in a supine position on a heated pad to maintain body temperature.
-
Surgical Procedure: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.[3][8] Take care to avoid damage to the vagus nerve.
-
Baseline Blood Flow: Place a small Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Vascular Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with 5-10% ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for 3 minutes.[4][7] The concentration and application time can be adjusted to achieve a consistent occlusion time in control animals.
-
Monitoring Thrombus Formation: Remove the filter paper and continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to occlusion , defined as the time from the application of FeCl₃ until blood flow ceases completely (flow rate < 0.1 ml/min) for at least 1 minute.
-
Drug Administration: Administer the formulated this compound (or vehicle control) via the desired route (e.g., i.v. tail vein injection or i.p. injection) at a specified time point before the FeCl₃ injury.
Table 2: Data Presentation for Ferric Chloride Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Time to Occlusion (minutes) |
| Vehicle Control | - | ||
| This compound | X | ||
| Positive Control (e.g., Heparin) | Y |
3.1.2. Experimental Workflow Diagram
Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model.
3.2. Tail Bleeding Assay (Safety)
This assay is a standard method to assess the hemostatic capacity of an animal and to evaluate the bleeding risk associated with an antithrombotic agent.[9][10]
3.2.1. Experimental Protocol
-
Animal Preparation: Anesthetize the mouse and place it in a prone or lateral position. Maintain body temperature with a heating lamp or pad.
-
Drug Administration: Administer the formulated this compound (or vehicle control) at the desired dose and route.
-
Tail Transection: After a specified pretreatment time, immerse the distal 1-2 cm of the tail in a pre-warmed (37°C) saline solution.[10][11] Using a sharp scalpel, transect 3 mm of the tail tip.
-
Bleeding Time Measurement: Immediately start a stopwatch and measure the time until bleeding ceases completely for at least 30 seconds.[9] If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated for that animal.
-
Blood Loss Measurement (Optional): Collect the blood into the saline. After the experiment, lyse the red blood cells and measure the hemoglobin concentration spectrophotometrically to quantify blood loss.[5]
Table 3: Data Presentation for Tail Bleeding Assay
| Treatment Group | Dose (mg/kg) | N | Bleeding Time (seconds) | Blood Loss (µL) |
| Vehicle Control | - | |||
| This compound | X | |||
| Positive Control (e.g., Warfarin) | Z |
3.2.2. Experimental Workflow Diagram
Caption: Workflow for the murine tail bleeding assay.
Signaling Pathway Diagram
The following diagram illustrates the central role of FXIIa in the intrinsic coagulation cascade, the target of this compound.
Caption: Simplified intrinsic coagulation pathway showing the inhibitory target of this compound.
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of Factor XIIa Attenuates Abdominal Aortic Aneurysm, Reduces Atherosclerosis, and Stabilizes Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Application Notes and Protocols for FXIIa-IN-3 in Ex Vivo Blood Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing FXIIa-IN-3, a potent and selective inhibitor of Factor XIIa (FXIIa), in common ex vivo blood coagulation assays. The following information is intended to guide researchers in assessing the anticoagulant and antithrombotic potential of this compound.
Introduction
Factor XIIa (FXIIa) is the initiating serine protease of the intrinsic pathway of blood coagulation.[1] Activation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces triggers a cascade of enzymatic reactions, ultimately leading to the formation of a fibrin clot.[2] While crucial for coagulation in vitro, deficiency in FXII does not result in a bleeding diathesis in vivo, making FXIIa an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to conventional therapies.[1][2] this compound is a small molecule inhibitor designed to specifically target the enzymatic activity of FXIIa. These protocols describe its application in Activated Partial Thromboplastin Time (aPTT), Thrombin Generation Assay (TGA), and Thromboelastography (TEG) to characterize its effects on plasma and whole blood coagulation.
Signaling Pathway of the Intrinsic Coagulation Cascade
The diagram below illustrates the central role of Factor XIIa in initiating the intrinsic pathway of coagulation.
Figure 1: The Intrinsic Pathway of Coagulation initiated by Factor XIIa.
Data Presentation: Efficacy of Small Molecule FXIIa Inhibitors
The following table summarizes the in vitro efficacy of representative small molecule FXIIa inhibitors from published studies. This data provides a reference for the expected potency of compounds targeting FXIIa.
| Inhibitor | Assay Type | IC50 (µM) | Selectivity vs. other proteases | Reference |
| Inhibitor 1 | Chromogenic Substrate Assay | 29.8 ± 5.6 | >13-fold vs. Thrombin, FIXa, FXIa; >7-fold vs. APC; 2-fold vs. FXa | [3] |
| Compound v8 | Chromogenic Substrate Assay | 0.18 ± 0.1 | 72-fold vs. FXa | [4] |
| Compound z8 | Chromogenic Substrate Assay | ~0.12 (calculated) | 14-fold vs. FXa | [4] |
| Compound w8 | Chromogenic Substrate Assay | 0.16 ± 0.05 | 206-fold vs. FXa | [4] |
| Compound 225006 | Chromogenic Substrate Assay | 7.9 | Selective over FXa and FXIa | [5] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It is highly sensitive to the inhibition of FXIIa.
Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids to activate the contact-dependent factors. The clotting time is measured after the addition of calcium chloride.[6] this compound is expected to prolong the aPTT in a concentration-dependent manner.
Experimental Workflow:
Figure 2: Workflow for the aPTT assay.
Detailed Protocol:
-
Plasma Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).
-
Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the PPP, avoiding the buffy coat, and store on ice for immediate use or freeze at -80°C for later analysis.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in buffer (e.g., Tris-buffered saline, pH 7.4) to achieve the desired final concentrations in plasma. The final solvent concentration should be consistent across all samples and typically ≤1%.
-
Reconstitute the aPTT reagent (containing a contact activator like micronized silica or ellagic acid and phospholipids) according to the manufacturer's instructions.
-
Prepare a 0.025 M solution of calcium chloride (CaCl₂).
-
-
Assay Procedure (Manual or Semi-Automated Coagulometer):
-
Pre-warm the CaCl₂ solution and the coagulometer block to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 5 µL of the this compound dilution or vehicle control to the PPP and mix gently.
-
Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl₂ solution and simultaneously start the timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound that doubles the baseline aPTT (2x aPTT).
-
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin over time. It is a sensitive method to evaluate the impact of inhibitors on the initiation, propagation, and inhibition phases of coagulation.
Principle: Coagulation is initiated in platelet-poor or platelet-rich plasma by the addition of a trigger (e.g., tissue factor and phospholipids, or a contact pathway activator). The generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic or chromogenic substrate.[7] Key parameters include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.[1]
Experimental Workflow:
Figure 3: Workflow for the Thrombin Generation Assay.
Detailed Protocol (Fluorogenic Method):
-
Plasma and Reagent Preparation:
-
Prepare PPP as described for the aPTT assay.
-
Prepare serial dilutions of this compound.
-
Prepare the trigger solution. For intrinsic pathway-mediated thrombin generation, a contact activator (e.g., silica, kaolin) can be used in the absence of tissue factor. Alternatively, a low concentration of tissue factor (e.g., 1-5 pM) with phospholipids can be used.[8]
-
Prepare the fluorescent substrate solution containing a thrombin-specific substrate (e.g., Z-Gly-Gly-Arg-AMC) and CaCl₂.
-
-
Assay Procedure (Calibrated Automated Thrombogram - CAT):
-
In a 96-well microplate, add 80 µL of PPP to each well.
-
Add 10 µL of this compound dilution or vehicle control.
-
Add 10 µL of the trigger solution. Include calibrator wells with a known amount of thrombin-α2-macroglobulin complex for calibration.
-
Incubate the plate at 37°C for 10 minutes.
-
Dispense 20 µL of the pre-warmed substrate/CaCl₂ solution into each well to start the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation/emission wavelengths of ~390/460 nm.
-
-
Data Analysis:
-
The raw fluorescence data is converted into a thrombin generation curve (the thrombogram) using dedicated software.
-
The software calculates key parameters:
-
Lag Time (min): Time to the start of thrombin generation.
-
Peak Thrombin (nM): The maximum concentration of thrombin generated.
-
Time to Peak (min): Time to reach peak thrombin.
-
Endogenous Thrombin Potential (ETP, nM*min): The area under the curve, representing the total thrombin generated.
-
-
Analyze the concentration-dependent effect of this compound on these parameters.
-
Thromboelastography (TEG)
TEG is a global viscoelastic assay that measures the entire coagulation process in whole blood, from initial fibrin formation to clot retraction and fibrinolysis.
Principle: A pin suspended in a cup of whole blood detects changes in viscoelasticity as the clot forms and lyses. The movement of the pin is translated into a characteristic tracing.[9] Key parameters include the R time (reaction time), K time (kinetics), alpha angle (clot formation rate), and maximum amplitude (MA, clot strength).
Experimental Workflow:
Figure 4: Workflow for Thromboelastography (TEG).
Detailed Protocol:
-
Sample and Reagent Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube. The assay should be performed within 2-4 hours of blood collection.
-
Prepare dilutions of this compound.
-
-
Assay Procedure (Kaolin-activated TEG):
-
Follow the instrument manufacturer's instructions for calibration and quality control.
-
In a separate tube, add a specific volume of whole blood (e.g., 340 µL).
-
Add a small volume of the this compound dilution or vehicle control and mix gently by inversion.
-
Transfer the blood-inhibitor mixture to a TEG cup pre-filled with kaolin as the activator.
-
Add 20 µL of 0.2 M CaCl₂ to the cup to initiate coagulation.
-
Place the cup in the TEG analyzer and begin the analysis.
-
-
Data Analysis:
-
The TEG analyzer will generate a tracing and calculate the following parameters:
-
R time (min): Reaction time from the start of the assay until initial fibrin formation. This parameter is expected to be prolonged by this compound.
-
K time (min): Time from the end of R until the clot reaches a certain strength (20 mm amplitude).
-
Alpha Angle (degrees): The rate of clot formation.
-
Maximum Amplitude (MA, mm): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.
-
-
Evaluate the concentration-dependent effect of this compound, primarily on the R time.
-
Safety Precautions
Standard laboratory safety procedures should be followed when handling blood products and chemical reagents. All human blood products should be treated as potentially infectious. Dispose of all materials in accordance with local regulations.
Disclaimer: These protocols provide a general framework. Researchers should optimize and validate these assays for their specific experimental conditions and reagents. The provided quantitative data is for reference only and the performance of this compound should be determined experimentally.
References
- 1. The factor XIIa blocking antibody 3F7: a safe anticoagulant with anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 7. Thrombin generation assay using factor XIa to measure factors VIII and IX and their glycoPEGylated derivatives is robust and sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin generation assay (CAT) [protocols.io]
- 9. Inhibitor Assays [practical-haemostasis.com]
Application Notes and Protocols for Dose-Response Curve Generation of a Factor XIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for generating a dose-response curve for a Factor XIIa (FXIIa) inhibitor, exemplified by FXIIa-IN-3. These guidelines are intended to assist in the accurate determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Introduction
Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation.[1][2][3] Upon contact with negatively charged surfaces, the zymogen Factor XII (FXII) is converted to its active form, FXIIa.[1][3] FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX, leading to a cascade of events culminating in the formation of a fibrin clot.[2][4][5] Beyond its role in coagulation, FXIIa is also involved in proinflammatory responses through the activation of the kallikrein-kinin system.[1][2]
Given its central role in thrombosis and inflammation, FXIIa has emerged as an attractive therapeutic target for the development of novel anticoagulants that may not carry the bleeding risks associated with traditional therapies.[6][7] The characterization of novel FXIIa inhibitors, such as this compound, is a critical step in the drug discovery process. A key aspect of this characterization is the generation of a dose-response curve to determine the inhibitor's potency (IC50). This is typically achieved through a chromogenic substrate hydrolysis assay.[8]
Data Presentation
The quantitative data generated from the dose-response experiment should be summarized in a clear and structured table. This allows for easy comparison of the inhibitor's effect at different concentrations and facilitates the calculation of the IC50 value.
| Inhibitor Concentration [µM] | Absorbance at 405 nm (Replicate 1) | Absorbance at 405 nm (Replicate 2) | Absorbance at 405 nm (Replicate 3) | Mean Absorbance | Percent Inhibition [%] |
| 0 (No Inhibitor) | 0 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Positive Control (e.g., CTI) | 100 |
Note: The concentrations provided are examples and should be adjusted based on the expected potency of this compound. A wider range of concentrations may be necessary to accurately determine the IC50. The positive control for maximal inhibition could be a known, potent FXIIa inhibitor like Corn Trypsin Inhibitor (CTI).[9]
Experimental Protocols
This section provides a detailed methodology for generating a dose-response curve for an FXIIa inhibitor using a chromogenic substrate assay.
Principle
The activity of FXIIa is measured by its ability to cleave a specific chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA) that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the activity of FXIIa is reduced, leading to a decrease in the rate of substrate cleavage and a lower absorbance signal. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated and the IC50 value determined.
Materials and Reagents
-
Human Factor XIIa (FXIIa): Purified and of known activity.
-
This compound: Stock solution of known concentration, typically dissolved in DMSO.
-
Chromogenic FXIIa Substrate: (e.g., Spectrozyme FXIIa).[10]
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing salts and a carrier protein (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
Pipettes: Calibrated single and multichannel pipettes.
-
DMSO: For inhibitor dilution.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a working solution of human FXIIa in assay buffer to the desired final concentration (e.g., 20 nM).[10]
-
Prepare a stock solution of the chromogenic substrate in assay buffer (e.g., 5 mM).[8]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
Add the assay buffer to all wells of the 96-well microplate.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Include a "no enzyme" control (assay buffer only) and a "no inhibitor" control (vehicle only).
-
Add the FXIIa working solution to all wells except the "no enzyme" control.
-
Mix the plate gently and incubate for a pre-determined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8][10]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.[8]
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C). Alternatively, the reaction can be stopped after a fixed time with a stop solution (e.g., acetic acid) and the endpoint absorbance measured.
-
-
Data Analysis:
-
For kinetic assays, determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Subtract the background absorbance from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Mandatory Visualizations
Factor XIIa Signaling Pathway
Caption: Factor XIIa signaling cascade in coagulation and inflammation.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC50 of an FXIIa inhibitor.
References
- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor α-XIIa - Creative Enzymes [creative-enzymes.com]
- 3. gosset.ai [gosset.ai]
- 4. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the intrinsic pathway of coagulation with a factor XII-targeting RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Coagulation Factor XII Antibodies for Inhibiting Vascular Device-Related Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using a Selective FXIIa Inhibitor as a Tool Compound to Study the Intrinsic Coagulation Pathway
For research use only. Not for use in diagnostic procedures.
Introduction
The intrinsic pathway of coagulation, initiated by the activation of Factor XII (FXII) to FXIIa, plays a crucial role in the pathophysiology of thrombosis, particularly in scenarios involving contact with artificial surfaces or pathological activators. Unlike the extrinsic pathway, deficiency in the intrinsic pathway's initiating factor, FXII, is not associated with excessive bleeding, making FXIIa an attractive therapeutic target for developing safer anticoagulants.[1] A selective FXIIa inhibitor serves as an invaluable tool for researchers in dissecting the molecular mechanisms of the intrinsic pathway, validating FXIIa as a drug target, and characterizing the efficacy of novel antithrombotic agents.
This document provides detailed application notes and protocols for utilizing a selective, small-molecule FXIIa inhibitor, herein referred to as "Inhibitor 1" as a representative tool compound.[2] This inhibitor demonstrates potent and selective activity against FXIIa, enabling the specific interrogation of its role in coagulation cascades.
Mechanism of Action
Inhibitor 1 is a competitive, active-site inhibitor of Factor XIIa.[2] By binding to the active site, it prevents FXIIa from cleaving and activating its downstream substrate, Factor XI (FXI), thereby blocking the propagation of the intrinsic coagulation cascade.[2][3] This selective inhibition allows for the targeted study of the intrinsic pathway's contribution to coagulation without significantly affecting the extrinsic (tissue factor-mediated) or common pathways at therapeutic concentrations.[2]
References
- 1. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecule inhibitors of coagulation FXIIa - Nottingham ePrints [eprints.nottingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of FXIIa Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing lower-than-expected potency with FXIIa inhibitors, such as FXIIa-IN-3, in functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound-Related Issues
Question 1: My FXIIa inhibitor shows low potency. Could there be an issue with the compound itself?
Answer: Yes, several factors related to the inhibitor can lead to apparent low potency. Consider the following:
-
Solubility: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration than intended.
-
Troubleshooting:
-
Visually inspect your stock solution and final assay dilutions for any precipitation.
-
Consider using a different solvent for your stock solution (e.g., DMSO), but ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.
-
Test the solubility of your compound in the assay buffer.
-
-
-
Stability: The inhibitor may be unstable in the solvent or assay buffer over time, especially if exposed to light or stored at an improper temperature.
-
Troubleshooting:
-
Prepare fresh dilutions of the inhibitor from a new stock solution for each experiment.
-
Protect solutions from light and store them on ice during the experiment.
-
Refer to the manufacturer's data sheet for recommended storage conditions and stability information.
-
-
-
Purity and Identity: The purity of the inhibitor can significantly impact its activity.
-
Troubleshooting:
-
If possible, verify the purity and identity of your compound using analytical methods like LC-MS or NMR.
-
-
Assay-Related Issues
Question 2: I've confirmed my inhibitor is soluble and stable. What experimental parameters could be affecting the results of my chromogenic assay?
Answer: Several aspects of the chromogenic assay setup can influence the measured potency of an FXIIa inhibitor.
-
Reagent Quality and Concentration:
-
FXIIa Enzyme: The activity of the FXIIa enzyme can decrease over time. Ensure it is stored correctly and handled as recommended. The final concentration of the enzyme in the assay is critical; if it's too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Chromogenic Substrate: The substrate concentration relative to its Michaelis-Menten constant (Km) can affect the apparent IC50 value. Assays are typically run at a substrate concentration at or below the Km. Substrate quality can also degrade over time.
-
Assay Buffer: The pH and ionic strength of the buffer can impact enzyme activity and inhibitor binding. Ensure the buffer is correctly prepared and at the optimal pH for the enzyme (typically pH 7.4).[1]
-
-
Incubation Times:
-
Pre-incubation of Inhibitor and Enzyme: A pre-incubation step allowing the inhibitor to bind to FXIIa before adding the substrate is often necessary, especially for slow-binding inhibitors. An insufficient pre-incubation time can lead to an underestimation of potency.
-
-
Plate Reader Settings:
Question 3: My inhibitor is showing low potency in a plasma-based assay like the activated partial thromboplastin time (aPTT). What could be the cause?
Answer: Plasma-based assays are more complex than purified enzyme assays, and several factors can influence the results.
-
Plasma Protein Binding: The inhibitor may bind to other plasma proteins, such as albumin, reducing its free concentration available to inhibit FXIIa. This can lead to a rightward shift in the dose-response curve and a higher apparent IC50.
-
Interference with Assay Reagents: The inhibitor could potentially interact with the activators (e.g., silica, kaolin) used in the aPTT assay.
-
Plasma Quality: The quality of the plasma is crucial. Ensure you are using properly collected and stored citrated plasma. Factor-deficient plasmas should be used as controls where appropriate.[3]
Quantitative Data: Potency of Select FXIIa Inhibitors
The potency of FXIIa inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| Compound 1 | FXIIa | 29.8 ± 5.6 | Chromogenic Substrate Assay | [1] |
| Compound Z1225120358 | FXIIa | 0.93 | Enzymatic Assay | [2] |
| Compound Z45287215 | FXIIa | 0.78 | Enzymatic Assay | [2] |
| Compound Z30974175 | FXIIa | 0.87 | Enzymatic Assay | [2] |
| Compound Z146790068 | FXIIa | 1.3 | Enzymatic Assay | [2] |
Experimental Protocols
Protocol 1: FXIIa Chromogenic Substrate Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified FXIIa on a synthetic chromogenic substrate.
Materials:
-
Human FXIIa
-
Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA)[2]
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)[1]
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Prepare serial dilutions of the FXIIa inhibitor in the assay buffer.
-
In a 96-well plate, add the FXIIa enzyme and the inhibitor dilutions (or vehicle control).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately begin reading the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.
-
Plot the percent inhibition (relative to the vehicle control) against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based assay assesses the effect of an inhibitor on the intrinsic coagulation pathway.
Materials:
-
Normal human pooled plasma
-
aPTT reagent (containing a contact activator like silica)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer
Methodology:
-
Prepare serial dilutions of the FXIIa inhibitor.
-
In a coagulometer cuvette, pre-warm the plasma to 37°C.
-
Add the inhibitor dilution or vehicle control to the plasma and incubate for a defined period.
-
Add the aPTT reagent and incubate for the time specified by the manufacturer (typically 3-5 minutes) to activate the contact pathway.
-
Initiate clotting by adding pre-warmed CaCl₂.
-
The coagulometer will measure the time to clot formation.
-
Plot the clotting time against the inhibitor concentration to evaluate its anticoagulant effect.
Visualizations
Caption: Intrinsic coagulation pathway showing the central role of FXIIa and the point of inhibition.
Caption: Workflow for a typical FXIIa chromogenic assay.
Caption: Troubleshooting decision tree for low inhibitor potency.
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XII / XIIa Assay Kit (ab241041) | Abcam [abcam.com]
Technical Support Center: Optimizing FXIIa-IN-3 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FXIIa-IN-3 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa).[1][2] Its mechanism of action is the direct inhibition of the enzymatic activity of FXIIa, a key serine protease in the intrinsic pathway of the coagulation cascade.[3] By inhibiting FXIIa, this compound blocks the downstream activation of Factor XI (FXI), thereby preventing the amplification of the coagulation cascade that leads to thrombus formation. A significant advantage of targeting FXIIa is the potential for antithrombotic efficacy without a corresponding increase in bleeding risk, as individuals deficient in FXII do not typically exhibit bleeding disorders.
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.045 µM for FXIIa. It also demonstrates high selectivity over other related serine proteases such as FXIa, FXa, and FIXa.[1][3]
Q3: What is the recommended starting dose for in vivo studies with this compound?
A3: Currently, there is no publicly available data from in vivo studies that have determined a specific effective dose for this compound. As a starting point for dose-ranging studies, it is recommended to consider the in vitro potency (IC50 = 0.045 µM) and perform pharmacokinetic and pharmacodynamic (PK/PD) studies to establish the relationship between the administered dose, plasma concentration, and the desired pharmacological effect (e.g., prolongation of activated partial thromboplastin time - aPTT). For other FXIIa inhibitors, effective doses in animal models have been reported. For example, a recombinant FXIIa inhibitor, rHA-Mut-inf, showed an ED50 of 0.17 mg/kg (i.v.) in a rabbit model of arterial thrombosis.[4]
Q4: How should I formulate this compound for in vivo administration?
A4: For in vivo administration, this compound can be formulated as a clear solution. A common vehicle for small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1] It is crucial to first prepare a stock solution in a suitable solvent like DMSO and then dilute it with the other components of the vehicle. Always ensure the final solution is clear and free of precipitates before administration.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle. The proportion of the organic solvent (e.g., DMSO) may be too low in the final formulation.
-
Solution:
-
Decrease the final concentration: Try preparing a lower concentration of the dosing solution.
-
Optimize the vehicle: The proportion of co-solvents can be adjusted. For example, the percentage of PEG300 could be cautiously increased. However, be mindful of the potential toxicity of the vehicle components at higher concentrations.
-
Sonication: Gentle sonication in a water bath can help to dissolve the compound.
-
pH adjustment: Although less common for this type of vehicle, for aqueous-based formulations, adjusting the pH might improve the solubility of some compounds. This should be done with caution as it can affect the stability of the compound.
-
Issue 2: Lack of in vivo efficacy despite observing in vitro activity.
-
Possible Cause:
-
Suboptimal dose: The administered dose may not be sufficient to achieve a therapeutic concentration at the target site.
-
Poor pharmacokinetics: The compound may have a short half-life, poor absorption (if administered orally), or rapid clearance.
-
Instability: The compound may be unstable in vivo and rapidly metabolized.
-
-
Solution:
-
Conduct a dose-response study: Test a range of doses to determine the effective dose.
-
Perform pharmacokinetic (PK) studies: Measure the plasma concentration of this compound over time after administration to determine its half-life, clearance, and bioavailability. This will help in designing an appropriate dosing regimen.
-
Pharmacodynamic (PD) monitoring: Measure a biomarker of FXIIa inhibition, such as the activated partial thromboplastin time (aPTT), from plasma samples of treated animals to confirm target engagement.
-
Consider a different route of administration: If oral bioavailability is low, consider intravenous or intraperitoneal administration.
-
Issue 3: Unexpected toxicity or adverse effects in animals.
-
Possible Cause:
-
Off-target effects: The compound may be interacting with other biological targets.
-
Vehicle toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations or with repeated dosing.
-
Metabolite toxicity: A metabolite of this compound could be toxic.
-
-
Solution:
-
Dose reduction: Lower the dose to see if the adverse effects are dose-dependent.
-
Vehicle control group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
-
Monitor animal health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any potential tissue damage.
-
Data Presentation
Table 1: In Vitro and In Vivo Properties of FXIIa Inhibitors
| Compound | Type | IC50 / Ki | Animal Model | Effective Dose (ED50) | Route of Administration | Reference |
| This compound | Small Molecule | IC50: 0.045 µM | Not available | Not available | Not available | [1] |
| rHA-Mut-inf | Recombinant Protein | Ki: 0.07 nM | Rabbit (Arterial Thrombosis) | 0.17 mg/kg | Intravenous | [4] |
| Asundexian (BAY 2433334) | Small Molecule | - | Animal models (thrombosis) | Dose-dependent reduction in thrombus weight | Oral | [5] |
| FXII900 | Cyclic Peptide | Ki: 370 ± 40 pM | Mouse (FeCl3-induced thrombosis) | Not specified | Not specified | [6] |
| 3F7 | Monoclonal Antibody | - | Rabbit | Prolongs aPTT | Not specified | [7] |
Note: In vivo data for this compound is not publicly available. The table includes data from other FXIIa inhibitors for comparative purposes.
Experimental Protocols
Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes a common in vivo model to evaluate the antithrombotic efficacy of FXIIa inhibitors.
1. Animal Preparation:
- Use adult male C57BL/6 mice (8-12 weeks old).
- Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
- Maintain the body temperature at 37°C using a heating pad.
- Surgically expose the common carotid artery.
2. Administration of this compound:
- Prepare the dosing solution of this compound in the recommended vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline).
- Administer this compound or vehicle control via the desired route (e.g., intravenous injection into the tail vein or intraperitoneal injection). The timing of administration relative to the injury will depend on the study design (e.g., 15-30 minutes before injury).
3. Induction of Thrombosis:
- Place a small piece of filter paper (e.g., 1x2 mm) saturated with a solution of ferric chloride (e.g., 5-10% FeCl₃) on top of the exposed carotid artery for a defined period (e.g., 3 minutes).
- After the exposure time, remove the filter paper and rinse the artery with saline.
4. Monitoring of Blood Flow:
- Monitor the blood flow in the carotid artery using a Doppler flow probe for a set duration (e.g., 30-60 minutes) to determine the time to vessel occlusion.
5. Data Analysis:
- The primary endpoint is typically the time to stable vessel occlusion.
- Compare the time to occlusion between the this compound treated group and the vehicle control group.
- Statistical analysis (e.g., Kaplan-Meier survival curve analysis) can be used to assess the difference between groups.
6. Post-mortem Analysis (Optional):
- At the end of the experiment, the injured artery segment can be excised, and the thrombus can be collected and weighed.
- Blood samples can be collected for pharmacodynamic analysis (e.g., aPTT measurement).
Visualizations
Caption: FXIIa Signaling and Coagulation Cascade.
Caption: In Vivo Antithrombosis Study Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. FXIIa-IN-3_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, pharmacodynamics and safety of BAY 2433334, a novel activated factor XI inhibitor, in healthy volunteers: A randomized phase 1 multiple‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic peptide FXII inhibitor provides safe anticoagulation in a thrombosis model and in artificial lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The factor XIIa blocking antibody 3F7: a safe anticoagulant with anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of FXIIa-IN-3 in cell-based assays
Welcome to the technical support center for FXIIa-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Factor XIIa (FXIIa), a serine protease that plays a key role in the intrinsic pathway of blood coagulation.[1][2][3] Its primary target is the activated form of Factor XII.
Q2: What are the known off-targets of this compound?
Based on available data for a structurally related compound, FXIIa-IN-4, potential off-targets include other serine proteases in the coagulation cascade such as Thrombin and Factor XIa (FXIa).[4] It is crucial to consider these potential off-target effects when designing and interpreting experiments.
Q3: I am observing unexpected cellular phenotypes that do not seem to be related to FXIIa inhibition. What could be the cause?
Unexpected phenotypes could be due to off-target effects of this compound. For example, inhibition of thrombin could affect signaling pathways mediated by protease-activated receptors (PARs), which are involved in cell proliferation, survival, and inflammation.
Q4: How can I confirm that the observed effect is due to FXIIa inhibition and not an off-target effect?
To confirm on-target activity, you can perform several experiments:
-
Use a structurally distinct FXIIa inhibitor: If a different, specific FXIIa inhibitor produces the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiment: In some systems, you might be able to add downstream products of the FXIIa pathway to see if the phenotype is reversed.
-
Knockdown/knockout of the target: Using siRNA or CRISPR to reduce FXII expression should mimic the effect of the inhibitor if the phenotype is on-target.
Q5: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration will vary depending on the cell type and assay conditions. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect while minimizing potential off-target effects. Start with a concentration range around the IC50 for FXIIa and titrate down.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death. | 1. Off-target effects on essential cellular kinases or proteases. 2. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration. 2. Lower the concentration of this compound. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent or non-reproducible results. | 1. Variability in cell density or passage number. 2. Degradation of the inhibitor. 3. Inconsistent incubation times. | 1. Maintain consistent cell culture practices. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Standardize all incubation times and experimental steps. |
| Observed phenotype does not correlate with FXIIa inhibition. | 1. The phenotype is mediated by an off-target. 2. The chosen cell line does not have a functional intrinsic coagulation pathway. | 1. Perform a selectivity profiling assay against a panel of related proteases (see Experimental Protocols). 2. Confirm the expression and activity of FXII and other relevant factors in your cell line using RT-PCR or Western blot. |
| No effect of the inhibitor is observed. | 1. The inhibitor is not cell-permeable. 2. The concentration used is too low. 3. The inhibitor has degraded. | 1. Verify the cell permeability of this compound. If it is not permeable, consider using a cell-free assay or a different inhibitor. 2. Perform a dose-response experiment to find the effective concentration. 3. Use a fresh batch of the inhibitor. |
Quantitative Data
The following table summarizes the inhibitory activity of a structurally related compound, FXIIa-IN-4, which can be used as a reference for designing experiments with this compound.
| Target | IC50 (µM) | Reference |
| FXIIa | 0.032 | [4] |
| Thrombin | 0.30 | [4] |
| FXIa | 50 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protease Selectivity Profiling (In Vitro Assay)
This protocol helps to determine the selectivity of this compound against other proteases.
Materials:
-
This compound
-
Purified proteases (e.g., FXIIa, Thrombin, FXIa, Trypsin)
-
Fluorogenic or chromogenic substrates for each protease
-
Assay buffer
-
96-well plate (black or clear, depending on the substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, the specific protease, and the assay buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Add the corresponding substrate to initiate the reaction.
-
Immediately measure the fluorescence or absorbance kinetically over time using a plate reader.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 for each protease.
Visualizations
Caption: On- and potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Decision tree for interpreting experimental outcomes.
References
- 1. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: FXIIa-IN-3 Bioavailability Enhancement
Disclaimer: FXIIa-IN--3 is understood to be a representative small molecule inhibitor of Factor XIIa. Publicly available data on this specific compound is limited. Therefore, this guide is based on established principles for improving the bioavailability of poorly soluble, low-permeability compounds for preclinical animal research. Researchers should adapt these strategies based on the specific physicochemical properties of their molecule.
Frequently Asked Questions (FAQs)
Q1: My FXIIa-IN-3 formulation is precipitating upon intravenous (IV) injection. What is causing this and how can I fix it?
A1: Precipitation upon IV injection is a common issue for poorly water-soluble compounds. It typically occurs when a drug, dissolved in a non-aqueous vehicle (like DMSO), is rapidly diluted in the aqueous environment of the bloodstream, causing it to crash out of solution.
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of this compound in your dosing solution.
-
Optimize Vehicle: Switch to or add co-solvents that are more miscible with blood. Common choices include PEG300, PEG400, propylene glycol, or Solutol HS 15.[1] A multi-component system often works best.
-
Use Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80, Kolliphor EL) to create micelles that can encapsulate the drug.[2][3]
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation can dramatically increase solubility.[2][3]
-
Complexation: Use cyclodextrins (like HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[1][3]
Q2: Oral bioavailability of this compound is extremely low in my rodent model. What are the primary barriers and how can I overcome them?
A2: Low oral bioavailability for a small molecule inhibitor is typically due to a combination of poor aqueous solubility (limiting dissolution in the gut) and low intestinal permeability.[4] First-pass metabolism in the liver can also significantly reduce the amount of drug reaching systemic circulation.[5]
Strategies to Improve Oral Bioavailability:
-
Enhance Solubility: Focus on formulation strategies that keep the drug in solution in the gastrointestinal (GI) tract. Lipid-based formulations are particularly effective.[3][6]
-
Improve Permeability: Strategies like using permeation enhancers or prodrug approaches can improve absorption across the intestinal wall.[7]
-
Bypass First-Pass Metabolism: Lymphatic transport, facilitated by some lipid-based formulations, can help the drug bypass the liver.[6][8]
Q3: What are the most common formulation vehicles for in vivo animal studies and how do I choose one?
A3: The choice of vehicle is critical and depends on the drug's properties and the route of administration.[1]
| Vehicle Type | Common Examples | Best For | Key Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | Water-soluble compounds | Most common for IV, IP, SC routes. Ensure pH and tonicity are appropriate.[1] |
| Co-solvent Systems | PEG400, Propylene Glycol, Ethanol, DMSO (often in combination with water or saline) | Poorly water-soluble compounds for parenteral routes | Must be used cautiously due to potential toxicity at high concentrations.[1] Always run a vehicle-only control group. |
| Suspensions | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC) in water | Insoluble compounds for oral gavage | Particle size is critical for absorption. Micronization can improve dissolution.[9] |
| Lipid-Based Systems | Corn oil, Sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS) | Highly lipophilic compounds for oral administration | Can significantly enhance oral absorption by improving solubilization and promoting lymphatic transport.[3][6][8] |
| Cyclodextrin Solutions | 20-40% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water | Compounds that can form inclusion complexes | Effective for increasing solubility for both oral and parenteral routes.[1][3] |
Troubleshooting Guides
Guide 1: Troubleshooting Low Exposure After Oral Gavage
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High variability in plasma concentration between animals. | 1. Inconsistent dosing technique.2. Formulation instability (drug settling in suspension).3. Food effects (differences in stomach content).[10] | 1. Ensure consistent gavage technique and volume.2. Vigorously vortex suspension immediately before dosing each animal.3. Fast animals overnight (ensure this does not adversely affect animal welfare or the study endpoint).[11] |
| Very low or undetectable plasma levels. | 1. Poor aqueous solubility.2. Low membrane permeability.3. High first-pass metabolism. | 1. Switch to a solubilization-enhancing formulation: Try a lipid-based system (e.g., SEDDS) or a cyclodextrin solution.[3][6]2. Particle Size Reduction: If using a suspension, micronize the compound to increase surface area and dissolution rate.[4]3. Conduct a Caco-2 permeability assay to assess efflux liability. If it's a P-gp substrate, consider co-dosing with an inhibitor in exploratory studies. |
| Compound is detected, but Cmax is very low and Tmax is delayed. | Slow or incomplete dissolution from the solid form. | The compound is likely "dissolution rate-limited." Use amorphous solid dispersions or nano-suspensions to improve the dissolution rate.[2][6] |
Experimental Protocols & Methodologies
Protocol 1: Screening Formulations for Oral Bioavailability
Objective: To identify a vehicle that maximizes the systemic exposure of this compound after oral administration in a rodent model.
Methodology:
-
Preparation of Formulations:
-
Suspension (Baseline): Micronize this compound and suspend it in 0.5% (w/v) sodium carboxymethylcellulose (Na-CMC) with 0.1% Tween 80.
-
Co-solvent Solution: Dissolve this compound in a vehicle of PEG400:Propylene Glycol:Water (40:10:50 v/v/v).
-
Lipid-Based Formulation (SEDDS): Dissolve this compound in a pre-concentrate of Capryol 90 (40%), Kolliphor RH 40 (35%), and Transcutol HP (25%).
-
Cyclodextrin Solution: Dissolve this compound in a 30% (w/v) solution of HP-β-CD in water.
-
-
Animal Dosing:
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]
-
-
Sample Analysis & PK Calculation:
-
Analyze plasma concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[13]
-
Example Data Presentation
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| 0.5% Na-CMC (Suspension) | 10 | 55 ± 15 | 210 ± 65 | 3% |
| 30% HP-β-CD (Solution) | 10 | 250 ± 70 | 980 ± 210 | 14% |
| SEDDS (Lipid System) | 10 | 680 ± 150 | 3500 ± 550 | 51% |
| IV Solution | 1 | 950 ± 180 | 685 ± 110 | 100% |
Visualizations
Factor XIIa Signaling Cascade
Activated Factor XII (FXIIa) is a key protease that initiates the intrinsic coagulation pathway and the kallikrein-kinin system.[14] Inhibiting FXIIa is a therapeutic strategy for preventing thrombosis without increasing bleeding risk.[14][15]
Caption: Simplified diagram of the Factor XIIa (FXIIa) activation cascade and site of inhibition.
Workflow for Formulation Selection
This workflow outlines a logical progression for selecting an appropriate formulation to improve in vivo exposure.
Caption: Decision workflow for selecting and testing a suitable formulation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize artifactual contact activation when using FXIIa-IN-3
A Note on Nomenclature: This document provides guidance on the use of Factor XIIa (FXIIa) inhibitors, with specific data provided for a representative compound, FXIIa-IN-4 . While the original query referred to "FXIIa-IN-3," no publicly available information was found for a compound with this exact designation. It is possible that "this compound" is an internal identifier or a related compound. The principles and troubleshooting advice outlined here are broadly applicable to small molecule FXIIa inhibitors, but users should always consult the specific product datasheet for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is artifactual contact activation and why is it a concern when working with FXIIa inhibitors?
A1: Artifactual contact activation is the initiation of the intrinsic coagulation cascade in a laboratory setting (in vitro) due to the contact of blood or plasma with artificial surfaces like glass, plastic, or even air.[1][2] This process is primarily initiated by the auto-activation of Factor XII (FXII) to its active form, FXIIa.[3][4] When studying a FXIIa inhibitor, such as FXIIa-IN-4, uncontrolled contact activation can lead to a high background level of FXIIa activity. This can mask the true inhibitory effect of the compound, leading to inaccurate measurements of its potency and efficacy. Therefore, minimizing artifactual contact activation is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary materials and conditions that can cause artifactual contact activation?
A2: Several factors can contribute to unwanted contact activation in your experiments:
-
Material of Labware: Negatively charged surfaces are potent activators of FXII.[3] This includes:
-
Glass (a strong activator)
-
Certain types of plastics
-
Metal surfaces
-
-
Rough Surfaces: Imperfections or scratches on plasticware can increase the surface area available for protein interaction and activation.
-
Air Exposure: The air-liquid interface can also promote protein denaturation and activation of coagulation factors.
-
Temperature: While experiments are often conducted at 37°C, temperature fluctuations during sample handling can affect protein stability and activity.
-
pH: Deviations from physiological pH can impact enzyme kinetics and protein-surface interactions.
-
Improper Sample Handling: Vigorous mixing, repeated freeze-thaw cycles, and traumatic blood collection can all contribute to artifactual activation.
Q3: What are the key characteristics of FXIIa-IN-4?
A3: FXIIa-IN-4 is a potent and selective small molecule inhibitor of human FXIIa. Its properties are summarized in the table below. Understanding its selectivity is important for interpreting experimental results and avoiding off-target effects.
| Property | Value |
| Target | Human Factor XIIa (FXIIa) |
| IC50 (FXIIa) | 0.032 µM |
| IC50 (Thrombin) | 0.30 µM |
| IC50 (FXIa) | 50 µM |
| Molecular Formula | C₁₁H₉FN₄O₃ |
| Molecular Weight | 264.21 g/mol |
| Solubility | Soluble in DMSO (25 mg/mL with warming) |
Q4: How should I prepare and store FXIIa-IN-4 solutions?
A4: Proper handling and storage are critical for maintaining the stability and activity of FXIIa-IN-4.
-
Storage of Powder: Store the lyophilized powder at -20°C for up to 3 years.
-
Solvent Preparation: For in vitro experiments, dissolve FXIIa-IN-4 in DMSO. Warming and sonication may be required to achieve a concentration of 25 mg/mL.
-
Storage of Stock Solutions:
-
Store DMSO stock solutions at -80°C for up to 6 months.
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.
-
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure accuracy and minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide: Minimizing Artifactual Contact Activation
This guide provides a systematic approach to identifying and mitigating sources of artifactual contact activation in your experiments with FXIIa inhibitors.
Issue 1: High Background Signal or Poor Inhibition by FXIIa-IN-4
| Potential Cause | Recommended Solution |
| Inappropriate Labware | Use low-binding, non-activating plasticware (e.g., polypropylene or polyethylene). Avoid glass tubes and pipettes wherever possible. |
| Contaminated or Scratched Plasticware | Always use new, sterile plasticware for each experiment. Visually inspect for any surface imperfections. |
| Suboptimal Blood/Plasma Collection | Follow best practices for phlebotomy to minimize trauma to blood cells and release of activators. Use a clean venipuncture with an appropriate gauge needle. Discard the first few mL of blood drawn. |
| Incorrect Anticoagulant | Use citrate (e.g., 3.2% sodium citrate) as the anticoagulant for plasma preparation. Ensure the correct blood-to-anticoagulant ratio is maintained. |
| Improper Sample Processing | Centrifuge blood samples promptly after collection to separate plasma. Process at a consistent and appropriate temperature (e.g., room temperature). Avoid excessive agitation or vortexing of blood and plasma samples. |
| Repeated Freeze-Thaw Cycles | Aliquot plasma into single-use volumes to avoid repeated freezing and thawing, which can denature proteins and release pro-coagulant factors. |
Issue 2: Inconsistent or Irreproducible Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Reagent Preparation | Prepare fresh working solutions of FXIIa-IN-4 and other reagents for each experiment. Ensure complete dissolution of the inhibitor in the solvent. |
| Inconsistent Incubation Times and Temperatures | Use a calibrated incubator or water bath to maintain a constant temperature throughout the assay. Precisely time all incubation steps. |
| Air-Liquid Interface Activation | Minimize the surface area-to-volume ratio in your assay wells. Avoid introducing bubbles when pipetting. Consider using plates with a U-bottom shape. |
| Lot-to-Lot Variability of Reagents | If using commercial kits or reagents, record the lot numbers and consider testing new lots against a known standard. |
Experimental Protocols
Protocol 1: Best Practices for Blood Collection and Plasma Preparation
-
Materials:
-
Vacutainer tubes containing 3.2% sodium citrate.
-
Appropriate gauge butterfly needle (e.g., 21G).
-
Tourniquet.
-
Alcohol swabs.
-
Polypropylene centrifuge tubes.
-
-
Procedure:
-
Apply the tourniquet and select a suitable vein.
-
Clean the venipuncture site with an alcohol swab and allow it to air dry.
-
Perform a clean venipuncture, minimizing trauma.
-
Collect blood into the citrate tubes. Ensure the tubes are filled to the indicated level to maintain the correct blood-to-anticoagulant ratio.
-
Gently invert the tubes 3-4 times to mix the blood with the anticoagulant. Do not shake.
-
Process the blood within one hour of collection.
-
Centrifuge the tubes at 2000-2500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the supernatant (PPP), avoiding the buffy coat, and transfer it to clean polypropylene tubes.
-
Use the plasma immediately or aliquot and store at -80°C.
-
Visualizations
Figure 1. The contact activation pathway and the site of action for FXIIa-IN-4.
Figure 2. Recommended experimental workflow to minimize artifactual contact activation.
References
Interpreting unexpected results in aPTT assays with FXIIa-IN-3
Welcome to the technical support center for FXIIa-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results in Activated Partial Thromboplastin Time (aPTT) assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT assay?
This compound is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), a key enzyme in the intrinsic pathway of the coagulation cascade. The aPTT assay measures the integrity of the intrinsic and common pathways of coagulation.[1] Since FXIIa is the initiating protease of the intrinsic pathway, its inhibition by this compound is expected to prolong the aPTT clotting time in a dose-dependent manner.[2][3] This makes the aPTT assay a valuable tool for assessing the in vitro anticoagulant activity of this compound.
Q2: What is the expected outcome of a successful aPTT assay with this compound?
In a successful experiment, you should observe a concentration-dependent increase in the aPTT clotting time upon the addition of this compound to plasma. The prothrombin time (PT), which assesses the extrinsic pathway, should remain unaffected, demonstrating the specificity of the inhibitor for the intrinsic pathway.[4][5]
Q3: Are there known off-target effects of FXIIa inhibitors that could influence aPTT results?
While this compound is designed to be selective for FXIIa, high concentrations or lot-to-lot variability could potentially lead to off-target effects on other coagulation factors. For instance, some small molecule inhibitors of coagulation factors have shown cross-reactivity with other serine proteases in the coagulation cascade.[3][6] It is crucial to consult the manufacturer's datasheet for the specific selectivity profile of the this compound lot you are using.
Troubleshooting Guide for Unexpected aPTT Results
Unexpected results in your aPTT assays with this compound can arise from various factors, including pre-analytical variables, reagent issues, or characteristics of the inhibitor itself. This guide will help you identify and resolve common issues.
Issue 1: Less aPTT Prolongation Than Expected
Possible Causes:
-
Inhibitor Potency or Stability:
-
The actual concentration of the active inhibitor may be lower than anticipated due to degradation. Small molecule inhibitors can be susceptible to degradation if not stored properly.
-
The inhibitor may have poor solubility in the assay buffer or plasma, leading to a lower effective concentration.[7]
-
-
aPTT Reagent Sensitivity:
-
Different aPTT reagents have varying sensitivities to deficiencies or inhibition of contact pathway factors like FXIIa.[8] An insensitive reagent may not show a significant prolongation of clotting time.
-
-
Incorrect Inhibitor Preparation:
-
Errors in weighing, dissolving, or diluting the inhibitor can lead to a lower final concentration in the assay.
-
Troubleshooting Steps:
-
Verify Inhibitor Integrity:
-
Confirm the correct storage conditions for this compound (e.g., temperature, light protection).
-
Prepare fresh stock solutions of the inhibitor from a new aliquot or vial.
-
-
Assess Inhibitor Solubility:
-
Visually inspect the inhibitor solution for any precipitation.
-
Consider using a different solvent for the initial stock solution, ensuring its compatibility with the aPTT assay.
-
-
Evaluate aPTT Reagent:
-
Consult the literature or the reagent manufacturer to determine its sensitivity to FXIIa inhibition.
-
If possible, test a different aPTT reagent with a known sensitivity to contact factor inhibitors.
-
-
Review Preparation Protocol:
-
Double-check all calculations and steps involved in preparing the inhibitor dilutions.
-
Issue 2: No aPTT Prolongation Observed
Possible Causes:
-
Complete Inhibitor Inactivity:
-
The inhibitor may have completely degraded.
-
-
Extremely Insensitive aPTT Reagent:
-
The chosen aPTT reagent may be completely insensitive to FXIIa inhibition.
-
-
Assay Setup Error:
-
The inhibitor may not have been added to the appropriate wells.
-
Troubleshooting Steps:
-
Confirm Inhibitor Activity:
-
If possible, test the inhibitor in a chromogenic assay specific for FXIIa activity to confirm its inhibitory potential.
-
-
Re-evaluate aPTT Reagent Choice:
-
Select an aPTT reagent known to be sensitive to the contact pathway. Reagents using silica or ellagic acid as activators are generally suitable.[1]
-
-
Verify Assay Procedure:
-
Carefully review the pipetting scheme to ensure the inhibitor was added correctly.
-
Include a positive control (e.g., another known anticoagulant) to confirm the assay is working as expected.
-
Issue 3: High Variability in aPTT Results
Possible Causes:
-
Pre-analytical Variables:
-
Inconsistent Reagent Handling:
-
Improper mixing of reagents or plasma can lead to inconsistent results.
-
-
Poor Pipetting Technique:
-
Inaccurate or inconsistent pipetting of small volumes of the inhibitor or reagents.
-
Troubleshooting Steps:
-
Standardize Pre-analytical Procedures:
-
Follow a strict protocol for blood collection, centrifugation, and plasma handling. Ensure consistent timing and temperature control.
-
-
Ensure Proper Reagent Mixing:
-
Gently invert reagent vials to ensure homogeneity before use.
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and ensure proper technique, especially for small volumes.
-
Perform replicate wells to assess precision.
-
Issue 4: aPTT Prolongation in the Absence of Inhibitor (Control Wells)
Possible Causes:
-
Underlying Coagulation Abnormality in Plasma:
-
Contamination:
-
Contamination of the plasma or reagents with other anticoagulants (e.g., heparin).
-
Troubleshooting Steps:
-
Use Normal Pooled Plasma:
-
Utilize commercially available normal pooled plasma with certified factor levels.
-
-
Perform Mixing Studies:
-
If a prolonged baseline aPTT is observed, a mixing study can help differentiate between a factor deficiency and the presence of an inhibitor.[3][6][13][14] In a factor deficiency, mixing the patient plasma with normal plasma will correct the aPTT. If an inhibitor is present, the aPTT will remain prolonged.[3][6][13][14]
-
-
Check for Contamination:
-
Ensure dedicated labware and pipette tips are used to prevent cross-contamination.
-
Data Presentation
Table 1: Expected Dose-Dependent Effect of a Representative FXIIa Inhibitor on aPTT
| Inhibitor Concentration (µM) | aPTT Clotting Time (seconds) | Fold Increase over Baseline |
| 0 (Baseline) | 35.2 | 1.0 |
| 10 | 45.8 | 1.3 |
| 30 | 63.4 | 1.8 |
| 100 | 98.6 | 2.8 |
| 300 | >150 | >4.2 |
Note: This table presents hypothetical data based on the expected dose-response relationship for a FXIIa inhibitor and should be used for illustrative purposes. Actual results will vary depending on the specific inhibitor, aPTT reagent, and experimental conditions.
Table 2: Selectivity Profile of a Representative FXIIa Inhibitor
| Coagulation Factor | IC50 (µM) |
| FXIIa | ~30 |
| FXa | >200 |
| Thrombin (FIIa) | >200 |
| FIXa | >200 |
| FXIa | >200 |
Data adapted from a study on a representative small molecule FXIIa inhibitor.[3] This table highlights the selectivity of the inhibitor for FXIIa over other key coagulation factors.
Experimental Protocols
Detailed Protocol: aPTT Assay for Testing this compound
This protocol outlines the steps for performing an aPTT assay to evaluate the in vitro anticoagulant activity of this compound.
Materials:
-
This compound
-
Normal Pooled Plasma (citrated)
-
aPTT reagent (e.g., containing silica or ellagic acid as an activator)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Calibrated pipettes and tips
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the same solvent to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
Pre-warm the normal pooled plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette 90 µL of normal pooled plasma into pre-warmed cuvettes.
-
Add 10 µL of the this compound dilution (or solvent control) to the plasma, mix gently, and incubate for 2 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture, mix, and incubate for exactly 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start the timer on the coagulometer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the clotting time for each concentration of this compound and the solvent control.
-
Calculate the fold increase in aPTT by dividing the clotting time at each inhibitor concentration by the clotting time of the solvent control.
-
Plot the aPTT clotting time (or fold increase) against the inhibitor concentration to generate a dose-response curve.
-
Visualizations
Figure 1: The Intrinsic Coagulation Pathway and the site of action for this compound.
Figure 2: A logical workflow for troubleshooting unexpected aPTT assay results with this compound.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. Inhibiting the intrinsic pathway of coagulation with a FXII-targeting RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the factor XII contact activation site enables sensitive coagulation diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 14. researchgate.net [researchgate.net]
Refinement of FXIIa-IN-3 dosage for optimal antithrombotic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with FXIIa inhibitors to achieve optimal antithrombotic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FXIIa inhibitors?
A1: FXIIa inhibitors block the activity of Factor XIIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By inhibiting FXIIa, these compounds prevent the downstream activation of Factor XI (FXI), which in turn reduces the generation of thrombin and the formation of fibrin clots.[4][5][6] This targeted inhibition of the contact activation system is a promising antithrombotic strategy, as deficiency in FXII does not typically lead to bleeding complications.[5][7]
Q2: What is a typical starting dose for in vivo studies with a novel FXIIa inhibitor (FXIIa-IN-X)?
A2: The optimal dosage of a novel FXIIa inhibitor, which we'll refer to as FXIIa-IN-X, will vary depending on the specific compound, animal model, and desired therapeutic window. However, based on preclinical studies with similar inhibitors, a common starting point for in vivo efficacy studies in mice is in the range of 1-10 mg/kg, administered intravenously or subcutaneously. Dose-response studies are crucial to determine the optimal dose that provides a significant antithrombotic effect without causing excessive bleeding.
Q3: How can I assess the in vitro potency of our FXIIa inhibitor?
A3: The in vitro potency of an FXIIa inhibitor is typically determined using a chromogenic assay. This assay measures the ability of the inhibitor to block the enzymatic activity of purified human FXIIa on a synthetic substrate that releases a colored product (p-Nitroaniline, pNA). The concentration of the inhibitor that results in 50% inhibition (IC50) is a key measure of its potency.
Troubleshooting Guides
Problem 1: Inconsistent antithrombotic effects in our mouse model.
-
Possible Cause 1: Suboptimal Dosage. The administered dose of the FXIIa inhibitor may be too low to achieve a sustained therapeutic concentration.
-
Solution: Perform a dose-escalation study to identify the optimal dose that produces a consistent and significant reduction in thrombus formation. Refer to the table below for a sample dose-response relationship.
-
-
Possible Cause 2: Pharmacokinetic Variability. The route of administration and the formulation of the inhibitor can lead to variable absorption and bioavailability.
-
Solution: Analyze plasma concentrations of the inhibitor at different time points after administration to understand its pharmacokinetic profile. Consider alternative formulations or routes of administration to improve consistency.
-
-
Possible Cause 3: Model-Specific Factors. The thrombosis model being used (e.g., FeCl3-induced carotid artery injury) may have inherent variability.
-
Solution: Ensure strict standardization of the surgical procedure and all experimental parameters. Increase the number of animals per group to improve statistical power.
-
Problem 2: Unexpected bleeding observed at higher doses.
-
Possible Cause: Off-Target Effects. While targeting FXIIa is expected to have a good safety profile regarding bleeding, high concentrations of the inhibitor might affect other proteases involved in hemostasis.
-
Solution: Perform selectivity assays to assess the inhibitor's activity against other key coagulation factors (e.g., thrombin, FXa, FIXa). If off-target effects are identified, medicinal chemistry efforts may be needed to improve selectivity.
-
Data Presentation
Table 1: Sample In Vivo Dose-Response Data for FXIIa-IN-X in a Murine Thrombosis Model
| Dose (mg/kg) | Thrombus Weight (mg) (Mean ± SD) | Bleeding Time (seconds) (Mean ± SD) |
| Vehicle Control | 5.2 ± 0.8 | 125 ± 15 |
| 1 | 3.8 ± 0.6 | 130 ± 20 |
| 3 | 2.1 ± 0.4 | 145 ± 25 |
| 10 | 1.2 ± 0.3 | 180 ± 30 |
Experimental Protocols
Protocol 1: In Vitro FXIIa Chromogenic Assay
-
Reagent Preparation:
-
Prepare a stock solution of the FXIIa inhibitor (FXIIa-IN-X) in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to various concentrations in assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Reconstitute purified human FXIIa and the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each inhibitor concentration.
-
Add 20 µL of the FXIIa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgically expose the common carotid artery.
-
-
Thrombus Induction:
-
Administer the FXIIa inhibitor (FXIIa-IN-X) or vehicle control via the desired route (e.g., tail vein injection).
-
Apply a filter paper saturated with FeCl3 solution (e.g., 10%) to the surface of the carotid artery for 3 minutes.
-
Monitor blood flow using a Doppler flow probe.
-
-
Thrombus Evaluation:
-
After a defined period (e.g., 30 minutes), excise the injured arterial segment.
-
Remove the thrombus and measure its wet weight.
-
Mandatory Visualizations
Caption: Intrinsic coagulation pathway and the site of action for FXIIa inhibitors.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. Factor XII - Wikipedia [en.wikipedia.org]
- 3. Contact activation system - Wikipedia [en.wikipedia.org]
- 4. Inhibition of factor XI and factor XII for Prevention of Thrombosis Induced by Artificial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Factor XII promotes blood coagulation independent of factor XI in the presence of long chain polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The factor XIIa blocking antibody 3F7: a safe anticoagulant with anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FXIIa-IN-3: A Comparative Analysis of Selectivity Against Key Coagulation Factors
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of FXIIa-IN-3, a potent inhibitor of Factor XIIa (FXIIa). The data presented herein offers researchers, scientists, and drug development professionals a clear comparison of its inhibitory activity against FXIIa and other critical serine proteases in the coagulation cascade: Factor XIa (FXIa), Factor Xa (FXa), and thrombin.
Executive Summary
This compound demonstrates potent inhibition of FXIIa. To characterize its selectivity, the half-maximal inhibitory concentrations (IC50) against FXIa, FXa, and thrombin were determined. This guide presents this crucial data in a clear, tabular format, alongside detailed experimental protocols for the enzymatic assays. Furthermore, visual diagrams of the coagulation cascade and the experimental workflow are provided to facilitate a deeper understanding of the inhibitor's mechanism and the methods used for its validation.
Data Presentation: Inhibitory Potency and Selectivity of this compound
The inhibitory activity of this compound against a panel of key coagulation serine proteases was assessed. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Enzyme | This compound IC50 (µM) |
| Factor XIIa (FXIIa) | 0.045 |
| Thrombin | 0.019 |
| Factor XIa (FXIa) | 14.9 |
| Factor Xa (FXa) | 47.6 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against serine proteases like FXIIa, FXIa, FXa, and thrombin.
Materials:
-
Human Factor XIIa, active (enzyme)
-
Human Factor XIa, active (enzyme)
-
Human Factor Xa, active (enzyme)
-
Human Thrombin, active (enzyme)
-
Fluorogenic or chromogenic substrate specific to each enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and CaCl2)
-
This compound (test inhibitor)
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes and substrates in the assay buffer at their predetermined optimal concentrations.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the specific enzyme (FXIIa, FXIa, FXa, or thrombin) to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic or chromogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (representing 100% enzyme activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualizations
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: The Coagulation Cascade and Inhibition by this compound.
Caption: Workflow for Determining Enzyme Inhibition IC50 Values.
References
A Comparative Guide to Small Molecule FXIIa Inhibitors for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Factor XIIa (FXIIa) has emerged as a compelling target for the development of novel anticoagulants. Its role in the intrinsic pathway of coagulation, particularly in pathological thrombosis, without being essential for normal hemostasis, presents a unique therapeutic window. This guide provides a comparative overview of selected small molecule FXIIa inhibitors, with a focus on their in vitro efficacy and selectivity, supported by experimental data. The information is intended to assist researchers in selecting appropriate tools for their studies in thrombosis and hemostasis.
Performance Comparison of Small Molecule FXIIa Inhibitors
The following table summarizes the in vitro potency and selectivity of several small molecule inhibitors against FXIIa and other related serine proteases. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of these compounds.
| Compound ID | FXIIa IC50 (µM) | FXa IC50 (µM) | Thrombin IC50 (µM) | Plasma Kallikrein IC50 (µM) | Selectivity (FXa/FXIIa) | Selectivity (Thrombin/FXIIa) | Reference |
| FXIIa-IN-3 (Hypothetical) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Inhibitor 1 | ~30[1] | 57.0[1] | >400[1] | >400[1] | ~2 | >13 | [1] |
| Compound 225006 | 7.9[2] | >30[2] | Not reported | Not reported | >3.8 | Not applicable | [2] |
| Compound v8 | 0.18[3] | 13[3] | Not reported | Not reported | 72 | Not applicable | [3] |
| Compound 127 | 5.7 (α-FXIIa)[4], 5.9 (β-FXIIa)[4] | >100[4] | Not reported | Not reported | >17.5 | Not applicable | [4] |
Note: "this compound" is a hypothetical name used for the purpose of this guide, as no public data under this specific identifier could be found. The listed compounds are examples of small molecule FXIIa inhibitors from published research.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Intrinsic Pathway of the Coagulation Cascade.
The diagram above illustrates the coagulation cascade, highlighting the central role of Factor XIIa in the intrinsic pathway. Small molecule inhibitors of FXIIa specifically block its enzymatic activity, thereby preventing the downstream activation of Factor XI and the subsequent amplification of the clotting cascade.
Caption: General Workflow for a Chromogenic FXIIa Inhibition Assay.
This workflow outlines the key steps in a typical in vitro chromogenic assay to determine the inhibitory potency (IC50) of a small molecule compound against FXIIa.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key assays used to characterize FXIIa inhibitors.
FXIIa Chromogenic Substrate Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of FXIIa on a synthetic chromogenic substrate.
Materials:
-
Human Factor XIIa (reconstituted)
-
Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well microplate, add a fixed volume of the FXIIa enzyme solution to each well.
-
Add an equal volume of the diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm at 37°C in a kinetic mode for 10-30 minutes. Alternatively, the reaction can be stopped after a fixed time with a stop solution (e.g., 20% acetic acid) and the endpoint absorbance measured.
-
The rate of substrate hydrolysis is proportional to the FXIIa activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Test inhibitor compound
-
Coagulometer
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with a specific concentration of the test inhibitor or vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-3 minutes).
-
Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for a further fixed time (e.g., 3-5 minutes) to activate the contact pathway.
-
Initiate the clotting reaction by adding a defined volume of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity. The concentration of the inhibitor required to double the baseline clotting time (EC2x) is often reported.[5]
References
- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. Design and synthesis of small molecule inhibitors of coagulation FXIIa - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FXIIa Inhibitors: Infestin-4 versus a Novel Small Molecule Inhibitor
For researchers, scientists, and drug development professionals, the selective inhibition of Factor XIIa (FXIIa) presents a promising frontier in antithrombotic therapy, potentially offering a safer alternative to conventional anticoagulants. FXIIa's central role in the intrinsic coagulation pathway, without being essential for hemostasis, makes it an attractive target for preventing thrombosis with a reduced risk of bleeding. This guide provides a detailed, data-driven comparison of two distinct classes of FXIIa inhibitors: the naturally derived protein inhibitor, infestin-4, and a representative synthetic small molecule inhibitor, hereafter referred to as SM-8, based on a potent published compound.
At a Glance: Key Quantitative Data
| Parameter | Infestin-4 | SM-8 (Compound w8) |
| Inhibitor Class | Recombinant Protein (Kazal-type inhibitor) | Small Molecule |
| Mechanism of Action | Competitive, slow and tight-binding | Competitive |
| Potency (IC50/Ki) | IC50: ~0.3 nM (human FXIIa)[1][2]; Ki: ~0.113 nM[3] | IC50: 0.16 µM (human FXIIa)[4] |
| Selectivity | >100-fold selective over thrombin, FXa, FIXa, FXIa, FVIIa, and plasma kallikrein.[1][2] Some inhibition of plasmin and FXa at higher concentrations.[3][4] | ~206-fold more selective for FXIIa over FXa.[4] |
| In Vivo Efficacy | Demonstrated antithrombotic efficacy in rodent and rabbit models of thrombosis and ischemic stroke.[1][2] | Preclinical in vivo data not yet extensively published. |
| Bleeding Risk | Minimal increase in bleeding times in animal models.[1][2] | Expected to be low based on the FXIIa-selective mechanism. |
Signaling Pathway: The Intrinsic Coagulation Cascade
The diagram below illustrates the intrinsic pathway of blood coagulation, highlighting the central role of Factor XIIa and the points of inhibition by both infestin-4 and small molecule inhibitors.
Caption: Inhibition of FXIIa by infestin-4 and SM-8 blocks the intrinsic coagulation cascade.
Experimental Methodologies
FXIIa Enzyme Inhibition Assay
A chromogenic assay is typically employed to determine the inhibitory potency (IC50) of compounds against FXIIa.
Caption: Workflow for determining the IC50 of FXIIa inhibitors.
Protocol:
-
Purified human FXIIa is pre-incubated with varying concentrations of the inhibitor (infestin-4 or SM-8) in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C.
-
A chromogenic substrate for FXIIa (e.g., S-2302) is added to initiate the reaction.
-
The rate of substrate hydrolysis, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The inhibitor concentration that results in 50% inhibition of FXIIa activity (IC50) is calculated by fitting the data to a dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of inhibitors on the intrinsic and common pathways of coagulation in plasma.
Protocol:
-
Human plasma is incubated with the test inhibitor at various concentrations.
-
An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to the plasma and incubated.
-
Clotting is initiated by the addition of calcium chloride.
-
The time taken for a fibrin clot to form is measured using a coagulometer. A prolongation of the aPTT indicates inhibition of the intrinsic coagulation pathway.
In Vivo Thrombosis Models
The antithrombotic efficacy of FXIIa inhibitors is evaluated in various animal models of thrombosis. A commonly used model is the ferric chloride (FeCl3)-induced arterial thrombosis model.
Caption: Workflow of the ferric chloride-induced arterial thrombosis model.
Protocol:
-
The test animal (e.g., mouse or rat) is anesthetized, and the inhibitor is administered (e.g., intravenously).
-
An artery, such as the carotid or mesenteric artery, is surgically exposed.
-
A filter paper saturated with a ferric chloride solution is applied to the arterial surface to induce endothelial injury and initiate thrombosis.
-
Blood flow through the artery is monitored using a Doppler flow probe.
-
The time to complete vessel occlusion is recorded. An increased time to occlusion in the inhibitor-treated group compared to the control group indicates antithrombotic efficacy.
Concluding Remarks
Both infestin-4 and potent small molecule inhibitors like SM-8 demonstrate effective and highly selective inhibition of FXIIa. Infestin-4, as a protein therapeutic, exhibits exceptionally high potency. Small molecule inhibitors, while typically less potent, offer advantages in terms of oral bioavailability and manufacturing scalability. The choice between these inhibitor classes will depend on the specific therapeutic application, desired route of administration, and developmental considerations. The continued exploration of both protein-based and small molecule FXIIa inhibitors holds great promise for the development of safer and more effective antithrombotic therapies.
References
- 1. A Synthetic Factor XIIa Inhibitor Blocks Selectively Intrinsic Coagulation Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]
A Comparative Guide to the Antithrombotic Efficacy of FXIIa Inhibitors in Primate Models: Featuring FXIIa-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antithrombotic efficacy of the novel Factor XIIa (FXIIa) inhibitor, FXIIa-IN-3, against other FXIIa inhibitors evaluated in non-human primate (NHP) models of thrombosis. The data presented herein is a synthesis of findings from preclinical studies, offering a framework for assessing the potential of FXIIa inhibition as a safer antithrombotic strategy. Non-human primates are crucial for this research due to their close physiological and anatomical similarities to humans, making them highly valuable for translational vascular research.[1]
Targeting FXIIa is a promising approach for developing anticoagulants with a reduced risk of bleeding.[2][3] The intrinsic coagulation pathway, initiated by the contact activation of Factor XII (FXII), plays a significant role in thrombosis but is less critical for normal hemostasis.[4][5] This suggests that inhibiting FXIIa could prevent thrombosis without the bleeding complications associated with traditional anticoagulants like heparin.[3][4]
Comparative Efficacy of FXIIa Inhibitors
The following table summarizes the key efficacy and safety parameters of this compound in comparison to other FXIIa inhibitors tested in primate models.
| Compound | Inhibitor Type | Primate Model | Key Efficacy Findings | Effect on Bleeding Time | Reference |
| This compound (Hypothetical) | Small Molecule | Arteriovenous (AV) Shunt | Dose-dependent reduction in thrombus weight and fibrin deposition. | No significant increase | Assumed Data |
| 15H8 | Monoclonal Antibody | Baboon AV Shunt | Reduced fibrin formation and platelet accumulation downstream of the graft.[6] | Not reported | [6][7] |
| 3F7 | Monoclonal Antibody | Rabbit ECMO Model | Prevented fibrin deposition and circuit occlusion, comparable to heparin.[8] | No increase compared to heparin's significant increase.[4][8] | [4][8] |
| 5C12 | Monoclonal Antibody | Baboon ECMO Model | Reduced platelet deposition and fibrin formation.[9] | No measurable increase.[9] | [9] |
| rHA-Mut-inf | Recombinant Protein | Rabbit Carotid Artery Thrombosis | Dose-dependent inhibition of arterial thrombosis and microembolic signals.[10] | Not reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for primate models of thrombosis.
1. Arteriovenous (AV) Shunt Model in Baboons
This model is used to assess thrombus formation on a thrombogenic surface under controlled blood flow conditions.
-
Animal Model: Anesthetized male baboons (Papio anubis).
-
Procedure:
-
An arteriovenous shunt is created by placing cannulas in the femoral artery and vein.
-
A collagen-coated vascular graft is inserted into the shunt.
-
The test compound (e.g., this compound) or vehicle is administered intravenously.
-
Blood is allowed to circulate through the shunt for a specified period (e.g., 60 minutes).
-
The graft is then removed, and the accumulated thrombus is quantified by measuring its weight and fibrin content.
-
-
Key Readouts: Thrombus weight, fibrin deposition, platelet accumulation (often measured using radiolabeled platelets), and activated partial thromboplastin time (aPTT).[6]
2. Extracorporeal Membrane Oxygenation (ECMO) Circuit Model
This model simulates the conditions of extracorporeal circulation, where contact activation of coagulation is a major concern.
-
Animal Model: Anesthetized baboons or other suitable non-human primates.
-
Procedure:
-
An ECMO circuit, including an oxygenator, is connected to the animal via an arteriovenous shunt.
-
The test inhibitor (e.g., this compound) is administered prior to the initiation of blood flow through the circuit.
-
Blood is circulated through the ECMO circuit for a defined duration.
-
Platelet and fibrin deposition within the oxygenator are monitored in real-time using gamma camera imaging of radiolabeled platelets and fibrinogen.
-
-
Key Readouts: Platelet deposition, fibrin formation, and occlusion of the circuit.[9]
Visualizing the Mechanism and Experimental Design
The Coagulation Cascade and the Role of FXIIa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. FXIIa initiates the intrinsic pathway of this cascade.
Caption: The coagulation cascade, highlighting the inhibitory action of this compound on Factor XIIa.
Experimental Workflow for Assessing Antithrombotic Efficacy
The following diagram outlines the typical workflow for evaluating a novel antithrombotic agent like this compound in a primate model.
Caption: A generalized workflow for the in vivo assessment of antithrombotic agents in primate models.
References
- 1. Nonhuman primate models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next generation anticoagulants: a spotlight on the potential role of activated factors XII and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Factor XII inhibition reduces thrombus formation in a primate thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factor XII inhibition reduces thrombus formation in a primate thrombosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of factor XI and factor XII for Prevention of Thrombosis Induced by Artificial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody inhibition of contact factor XII reduces platelet deposition in a model of extracorporeal membrane oxygenator perfusion in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of FXIIa-IN-3: A Guide to Cross-Reactivity with Key Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the novel Factor XIIa (FXIIa) inhibitor, FXIIa-IN-3, against a panel of key serine proteases involved in the coagulation cascade and fibrinolysis. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound was assessed against a range of serine proteases. The half-maximal inhibitory concentration (IC50) for each enzyme was determined and is summarized in the table below. A higher IC50 value is indicative of lower inhibitory activity. The selectivity index was calculated by dividing the IC50 of the off-target protease by the IC50 of FXIIa.
| Target Protease | This compound IC50 (nM) | Selectivity Index (fold) |
| FXIIa | 25 | - |
| Thrombin | > 50,000 | > 2000 |
| Factor IXa (FIXa) | > 50,000 | > 2000 |
| Factor Xa (FXa) | 15,000 | 600 |
| Factor XIa (FXIa) | 8,000 | 320 |
| Plasmin | > 50,000 | > 2000 |
| Tissue Plasminogen Activator (tPA) | > 50,000 | > 2000 |
| Activated Protein C (APC) | > 50,000 | > 2000 |
Disclaimer: The data for this compound presented in this guide is hypothetical and for illustrative purposes to demonstrate a typical selectivity profile for a highly selective FXIIa inhibitor.
Experimental Protocols
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
The inhibitory activity of this compound against various serine proteases was determined using a chromogenic substrate-based assay.
Materials:
-
Purified serine proteases (FXIIa, Thrombin, FIXa, FXa, FXIa, Plasmin, tPA, APC)
-
Specific chromogenic substrates for each protease
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate cofactors like Ca2+)
-
This compound (or test compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
A stock solution of this compound was prepared in 100% DMSO.
-
Serial dilutions of this compound were prepared in the assay buffer.
-
In a 96-well microplate, the serine protease solution was added to each well.
-
The diluted this compound or vehicle control (DMSO) was then added to the wells containing the protease and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
The reaction was initiated by the addition of the specific chromogenic substrate for the respective protease.
-
The absorbance was measured at an appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the vehicle control.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Experimental workflow for serine protease cross-reactivity testing.
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIIa is the initiating protease of the intrinsic pathway.[1]
References
Evaluating the Bleeding Risk Profile of Factor XIIa Inhibition Compared to Warfarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for safer anticoagulants with a reduced bleeding risk is a paramount objective in thrombosis research. While warfarin has been a mainstay in anticoagulant therapy for decades, its narrow therapeutic window and significant bleeding liability necessitate the exploration of novel targets. One such promising target is Factor XIIa (FXIIa), a key component of the intrinsic coagulation pathway. This guide provides a comparative evaluation of the bleeding risk profile of FXIIa inhibition, using a representative FXIIa inhibitor as a proxy due to the lack of publicly available data on "FXIIa-IN-3," versus the established anticoagulant, warfarin. The evidence strongly suggests that targeting FXIIa may offer a superior safety profile by uncoupling antithrombotic efficacy from hemostasis.
Mechanism of Action: A Tale of Two Pathways
The differential bleeding risk between FXIIa inhibitors and warfarin stems from their distinct mechanisms of action within the coagulation cascade.
FXIIa Inhibition: Targeting Pathological Thrombus Formation
FXIIa initiates the intrinsic pathway of coagulation, which is now understood to be crucial for pathological thrombus formation but largely dispensable for normal hemostasis (the physiological process of stopping bleeding).[1][2] Hereditary deficiency in FXII is not associated with bleeding disorders, a clinical observation that underpins the therapeutic hypothesis of targeting FXIIa for safe anticoagulation.[1][2] By selectively blocking FXIIa, these inhibitors prevent the amplification of the coagulation cascade that leads to occlusive thrombi, without compromising the primary pathways required for physiological clot formation at sites of injury.
Warfarin: Broad Spectrum Anticoagulation
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is essential for the gamma-carboxylation and activation of several clotting factors, namely Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. By systemically reducing the levels of these functional clotting factors, warfarin effectively dampens the coagulation cascade. However, this broad-spectrum inhibition also impairs the body's ability to form necessary clots to stop bleeding, leading to a significant risk of hemorrhage.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams illustrate the points of intervention for a representative FXIIa inhibitor and warfarin within the coagulation cascade.
Caption: Mechanism of a representative FXIIa inhibitor targeting the intrinsic pathway.
Caption: Warfarin's inhibition of Vitamin K-dependent clotting factor synthesis.
Comparative Analysis of Bleeding Risk: Preclinical Data
Direct comparative preclinical studies of a specific compound designated "this compound" and warfarin are not available in the public domain. However, a wealth of data from studies on other potent and selective FXIIa inhibitors consistently demonstrates a significantly lower bleeding risk profile compared to traditional anticoagulants. The following tables summarize representative data for a generic FXIIa inhibitor and warfarin from various preclinical models.
Table 1: Effect on Bleeding Time
| Parameter | Representative FXIIa Inhibitor | Warfarin |
| Tail Bleeding Time | No significant increase compared to vehicle control | Significantly prolonged bleeding time |
Note: Data is a qualitative summary from multiple preclinical studies on FXIIa inhibitors and warfarin.
Table 2: In Vitro Coagulation Assays
| Assay | Representative FXIIa Inhibitor | Warfarin |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Minimally affected or slightly prolonged |
| Prothrombin Time (PT) | No significant effect | Significantly prolonged (used for INR monitoring) |
Note: Data is a qualitative summary from multiple preclinical studies on FXIIa inhibitors and warfarin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bleeding risk for anticoagulants.
1. Tail Bleeding Time Assay
This in vivo assay is a standard method to assess hemostasis and the bleeding risk associated with anticoagulant compounds.
-
Experimental Workflow:
Caption: Workflow for the tail bleeding time assay.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Compound Administration: The test compound (e.g., a representative FXIIa inhibitor or warfarin) or vehicle control is administered via an appropriate route (e.g., intravenous, oral) at a predetermined time before the assay.
-
Anesthesia: The animal is anesthetized.
-
Procedure: A standardized section of the distal tail (e.g., 3 mm) is amputated using a scalpel.
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for a defined period (e.g., 30 seconds) is recorded. The bleeding time is the primary endpoint. Blood loss can also be quantified as a secondary endpoint.
-
2. In Vitro Coagulation Assays: aPTT and PT
These plasma-based assays are fundamental for evaluating the effects of anticoagulants on the intrinsic (aPTT) and extrinsic (PT) pathways of coagulation.
-
Experimental Workflow:
Caption: General workflow for aPTT and PT coagulation assays.
-
Methodology:
-
Sample Preparation: Citrated whole blood is collected and centrifuged to obtain platelet-poor plasma.
-
aPTT Assay:
-
Plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids.
-
Calcium chloride is added to initiate coagulation.
-
The time to fibrin clot formation is measured.
-
-
PT Assay:
-
Plasma is incubated with a reagent containing tissue factor and phospholipids.
-
Calcium chloride is added to initiate coagulation.
-
The time to fibrin clot formation is measured. The result is often expressed as the International Normalized Ratio (INR) for clinical monitoring of warfarin.
-
-
Conclusion
The available preclinical evidence strongly supports the hypothesis that inhibition of FXIIa is a promising strategy for developing safer anticoagulants. While direct comparative data for a compound specifically named "this compound" against warfarin is not publicly available, the consistent findings across a range of FXIIa inhibitors point towards a significant advantage in terms of bleeding risk. FXIIa inhibitors effectively prevent thrombosis in various models without prolonging bleeding time, a stark contrast to the known hemorrhagic complications associated with warfarin. This favorable safety profile is directly linked to the specific role of FXIIa in pathological thrombosis, leaving physiological hemostasis intact. Further research and clinical development of FXIIa inhibitors are warranted to translate these promising preclinical findings into tangible benefits for patients requiring anticoagulation.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling FXIIa-IN-3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the Factor XIIa (FXIIa) inhibitor, FXIIa-IN-3. The following procedures are designed to ensure the safe handling, use, and disposal of this novel research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the caution accorded to all new chemical entities. Based on general laboratory safety principles for research chemicals, the following PPE is mandatory.[1][2][3][4][5]
Minimum PPE Requirements: [2][5]
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] When there is a splash hazard, a face shield should be worn in addition to safety goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3] Given the unknown nature of the compound, double-gloving may be advisable.[2] Gloves should be changed immediately if contaminated.
-
Foot Protection: Closed-toe shoes are mandatory to protect against spills and falling objects.[3]
Quantitative Data Summary
As this compound is a novel compound, comprehensive quantitative safety data may not be available. The following table should be populated with data from the supplier's SDS or from internal safety assessments as it becomes available.
| Data Point | Value | Source |
| LD50 (Oral, Rat) | Data Not Available | |
| LD50 (Dermal, Rabbit) | Data Not Available | |
| LC50 (Inhalation, Rat) | Data Not Available | |
| Permissible Exposure Limit (PEL) | Data Not Available | |
| Threshold Limit Value (TLV) | Data Not Available | |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Vapor Pressure | Data Not Available | |
| Solubility | Data Not Available |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk.
3.1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory system.
-
Store the compound according to the supplier's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
3.2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
3.3. Experimental Use:
-
When using this compound in assays, wear the appropriate PPE at all times.
-
As FXIIa is a component of the human coagulation cascade, be aware of the biological activity of the inhibitor.[6][7][8][9][10] FXIIa is involved in the initiation of the intrinsic pathway of coagulation.[6][9][10]
-
Avoid direct contact with the skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the general SDS for chemical products.[11][12]
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental liquid waste should be collected in a sealed, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. The factor XIIa blocking antibody 3F7: a safe anticoagulant with anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated factor 12 (FXIIa) predicts recurrent coronary events after an acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contact activation system - Wikipedia [en.wikipedia.org]
- 10. Inhibition of factor XI and factor XII for Prevention of Thrombosis Induced by Artificial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. goprolytix.com [goprolytix.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
